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  • Product: 4'-Ethynyl-2-methyl-1,1'-biphenyl
  • CAS: 56957-89-2

Core Science & Biosynthesis

Foundational

Synthesis Pathways for 4'-Ethynyl-2-methyl-1,1'-biphenyl from Aryl Halides

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The 4'-Ethynyl-2-methyl-1,1'-biphenyl scaffold is a valuable building block in medicinal chemistry and materials scienc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 4'-Ethynyl-2-methyl-1,1'-biphenyl scaffold is a valuable building block in medicinal chemistry and materials science, frequently incorporated to modulate pharmacological activity or tune optoelectronic properties. Its synthesis requires precise and efficient construction of both the biaryl backbone and the terminal alkyne functionality. This guide provides a comprehensive overview of robust and scalable synthetic strategies commencing from readily available aryl halides. We will delve into the mechanistic underpinnings of palladium-catalyzed cross-coupling reactions, offering field-proven insights into catalyst selection, reaction optimization, and procedural execution. The primary focus will be on a sequential strategy involving Suzuki-Miyaura coupling for biaryl formation followed by Sonogashira coupling for ethynylation, representing the most versatile and widely adopted approach.

Strategic Overview: A Modular Approach

The synthesis of an unsymmetrical, functionalized biaryl such as 4'-Ethynyl-2-methyl-1,1'-biphenyl is best approached in a modular fashion. The core challenge lies in the selective formation of two key carbon-carbon bonds: the C(sp²)-C(sp²) bond of the biphenyl core and the C(sp²)-C(sp) bond of the aryl-alkyne linkage. A logical and highly effective retrosynthetic analysis disconnects the molecule into three commercially available or easily accessible synthons: a derivative of 2-methylbenzene, a derivative of 4-halobenzene, and an acetylene source.

The most reliable forward synthesis involves a two-step sequence:

  • Biaryl Core Construction: A palladium-catalyzed cross-coupling reaction to form the 2-methyl-1,1'-biphenyl intermediate.

  • Terminal Alkyne Installation: A subsequent palladium-catalyzed Sonogashira coupling to introduce the ethynyl group.

This sequential approach allows for purification of the biphenyl intermediate, simplifying the final coupling step and ensuring high purity of the target molecule.

G A Starting Materials: 2-methylphenyl derivative (Aryl Halide or Boronic Acid) + 4-halophenyl derivative (e.g., 1-bromo-4-iodobenzene) B Step 1: Biaryl Formation (e.g., Suzuki-Miyaura Coupling) A->B C Intermediate: 4-Bromo-2'-methyl-1,1'-biphenyl B->C D Step 2: Ethynylation (Sonogashira Coupling) + Acetylene Source (e.g., TMSA) C->D E Final Product: 4'-Ethynyl-2-methyl-1,1'-biphenyl D->E G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_A R¹-Pd(II)L₂-X OxAdd->PdII_A center Transmetal Transmetalation PdII_A->Transmetal [R²B(OR)₂(OH)]⁻ PdII_B R¹-Pd(II)L₂-R² Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product

Figure 2: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Alternative Biaryl Coupling Methods

While Suzuki coupling is preferred, other methods offer unique advantages and may be considered depending on substrate availability and cost.

ReactionOrganometallic Reagent (R-M)Key AdvantagesKey Disadvantages
Stille Organostannane (R-SnR'₃)Tolerates a wide variety of functional groups; reagents are often air and moisture stable. [1][2][3]High toxicity of tin reagents and byproducts, which can be difficult to remove. [2][4][5]
Negishi Organozinc (R-ZnX)Highly reactive, allowing for coupling of less reactive halides; good for complex fragments. [6][7]Organozinc reagents are highly moisture and air-sensitive, requiring stringent inert atmosphere techniques. [6]
Kumada Grignard (R-MgX)Utilizes inexpensive and readily available Grignard reagents. [8][9]Limited functional group tolerance due to the high reactivity and basicity of Grignard reagents. [8][10]
Experimental Protocol: Suzuki-Miyaura Coupling

Synthesis of 4-Bromo-2'-methyl-1,1'-biphenyl

  • Materials:

    • 1-Bromo-4-iodobenzene (1.0 mmol, 1.0 equiv)

    • 2-Methylphenylboronic acid (1.2 mmol, 1.2 equiv)

    • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

    • 2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 4 mol%) [11] * Potassium phosphate (K₃PO₄), finely ground (3.0 mmol, 3.0 equiv)

    • Toluene/Water (10:1 v/v), deoxygenated (5 mL)

  • Procedure:

    • To a flame-dried Schlenk flask, add 1-bromo-4-iodobenzene, 2-methylphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

    • Equip the flask with a magnetic stir bar and seal with a rubber septum.

    • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

    • Add the deoxygenated toluene/water solvent mixture via syringe. [12] 5. Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours.

    • Monitor reaction progress by TLC or GC-MS until the starting 1-bromo-4-iodobenzene is consumed.

    • Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. [13] 10. Purify the crude residue by flash column chromatography on silica gel (eluting with hexanes) to yield the pure 4-bromo-2'-methyl-1,1'-biphenyl.

Installing the Alkyne: The Sonogashira Coupling

With the biaryl core constructed, the final step is the installation of the ethynyl group. The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. [14][15][16]

Causality in Sonogashira Coupling

This reaction typically requires two catalysts: a palladium complex and a copper(I) salt. [14]* Palladium Catalyst: The palladium catalyst, as in the Suzuki reaction, orchestrates the main cycle of oxidative addition and reductive elimination. Common palladium sources include Pd(PPh₃)₄ or a combination of a Pd(II) salt like PdCl₂(PPh₃)₂ with phosphine ligands. [15]* Copper(I) Co-catalyst: The role of the copper is crucial. It reacts with the terminal alkyne in the presence of the amine base to form a copper(I) acetylide intermediate. This species is much more nucleophilic than the alkyne itself and readily undergoes transmetalation to the palladium(II) center. [15]This co-catalytic cycle significantly increases the reaction rate, allowing for mild conditions, often at or slightly above room temperature. [14][15]* Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), serves two purposes: it deprotonates the terminal alkyne to facilitate the formation of the copper acetylide, and it acts as a scavenger for the hydrogen halide (HX) byproduct. [14][17]

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_A R-Pd(II)L₂-X Pd0->PdII_A R-X (Oxidative Addition) PdII_B R-Pd(II)L₂-C≡CR' PdII_A->PdII_B Transmetalation Product R-C≡CR' PdII_B->Product Reductive Elimination Product->Pd0 Regeneration Alkyne H-C≡CR' Cu_acetylide Cu-C≡CR' Alkyne->Cu_acetylide + Cu(I), Base - Base·HX Cu_acetylide->PdII_A

Figure 3: Interdependent catalytic cycles of Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling

Synthesis of 4'-Ethynyl-2-methyl-1,1'-biphenyl

  • Materials:

    • 4-Bromo-2'-methyl-1,1'-biphenyl (1.0 mmol, 1.0 equiv)

    • Ethynyltrimethylsilane (TMSA) (1.5 mmol, 1.5 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 3 mol%)

    • Copper(I) iodide (CuI) (0.06 mmol, 6 mol%) [18] * Triethylamine (Et₃N) or Diisopropylamine (DIPA) (5 mL, serves as base and solvent)

    • Tetrahydrofuran (THF), anhydrous (5 mL)

    • Tetrabutylammonium fluoride (TBAF), 1M in THF (1.5 mL, 1.5 equiv) for deprotection

  • Procedure:

    • To a flame-dried Schlenk flask, add 4-bromo-2'-methyl-1,1'-biphenyl, PdCl₂(PPh₃)₂, and CuI.

    • Equip with a magnetic stir bar, seal with a septum, and perform three evacuate/backfill cycles with an inert gas.

    • Add anhydrous THF and the amine base via syringe. Stir to dissolve the solids.

    • Add ethynyltrimethylsilane (TMSA) dropwise via syringe. Note: Using TMSA protects the acidic alkyne proton and prevents self-coupling. The TMS group is easily removed in a subsequent step or in situ.

    • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor by TLC or GC-MS for the disappearance of the starting bromide.

    • Once the coupling is complete, cool the reaction to room temperature.

    • Deprotection: Add the TBAF solution dropwise at room temperature and stir for 1 hour.

    • Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).

    • Extract the mixture with diethyl ether or ethyl acetate (3 x 20 mL). [18] 10. Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography (eluting with a gradient of ethyl acetate in hexanes) to afford the final product, 4'-Ethynyl-2-methyl-1,1'-biphenyl.

Conclusion and Outlook

The synthesis of 4'-Ethynyl-2-methyl-1,1'-biphenyl from aryl halides is most reliably achieved through a sequential, palladium-catalyzed cross-coupling strategy. The Suzuki-Miyaura reaction provides a robust and environmentally benign method for constructing the central biaryl linkage, particularly when employing substrates with differential halide reactivity to set the stage for the next transformation. Subsequently, the Sonogashira coupling offers a mild and highly efficient method for installing the terminal alkyne functionality. Understanding the mechanistic roles of each catalyst, ligand, and reagent allows researchers to troubleshoot and optimize these powerful reactions, enabling the scalable production of this and other complex molecular architectures for applications in drug discovery and materials science.

References

  • Sonogashira coupling - Wikipedia. (n.d.). Wikipedia. Retrieved February 25, 2026, from [Link]

  • Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. Retrieved February 25, 2026, from [Link]

  • El-shafiy, H. F. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. Retrieved February 25, 2026, from [Link]

  • Páez, D., et al. (2003). Sonogashira Coupling of Aryl Halides Catalyzed by Palladium on Charcoal. The Journal of Organic Chemistry. Retrieved February 25, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved February 25, 2026, from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Retrieved February 25, 2026, from [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (2024). STAR Protocols. Retrieved February 25, 2026, from [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]

  • Barder, T. E., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Retrieved February 25, 2026, from [Link]

  • Suzuki reaction - Wikipedia. (n.d.). Wikipedia. Retrieved February 25, 2026, from [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2025, December 1). MDPI. Retrieved February 25, 2026, from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 25, 2026, from [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023, February 7). RSC Publishing. Retrieved February 25, 2026, from [Link]

  • Theoretical investigation of the mechanisms of the biphenyl formation in Ni-catalyzed reductive cross-coupling system. (2014, May 1). Semantic Scholar. Retrieved February 25, 2026, from [Link]

  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. (2015). The Royal Society of Chemistry. Retrieved February 25, 2026, from [Link]

  • Direct Synthesis of Biphenyl-2-carbonitriles by Rh(III)-Catalyzed C–H Hiyama Cross-Coupling in Water. (2022, July 13). ACS Publications. Retrieved February 25, 2026, from [Link]

  • Negishi coupling - Wikipedia. (n.d.). Wikipedia. Retrieved February 25, 2026, from [Link]

  • Stille Coupling. (n.d.). Organic Synthesis. Retrieved February 25, 2026, from [Link]

  • Synthesis of biphenyl derivatives via Negishi cross coupling reaction. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia. Retrieved February 25, 2026, from [Link]

  • Kumada coupling - Wikipedia. (n.d.). Wikipedia. Retrieved February 25, 2026, from [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. (n.d.). Organic Syntheses. Retrieved February 25, 2026, from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. Retrieved February 25, 2026, from [Link]

  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved February 25, 2026, from [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). PMC. Retrieved February 25, 2026, from [Link]

  • Stille reaction - Wikipedia. (n.d.). Wikipedia. Retrieved February 25, 2026, from [Link]

  • Flow Chemistry: Sonogashira Coupling. (n.d.). Organic Syntheses. Retrieved February 25, 2026, from [Link]

  • Kumada Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 25, 2026, from [Link]

  • Negishi Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 25, 2026, from [Link]

  • Stille Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 25, 2026, from [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018, May 4). Beilstein Journal of Organic Chemistry. Retrieved February 25, 2026, from [Link]

  • Stille Coupling. (2023, June 30). Chemistry LibreTexts. Retrieved February 25, 2026, from [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Retrieved February 25, 2026, from [Link]

  • A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (n.d.). ArODES HES-SO. Retrieved February 25, 2026, from [Link]

  • Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. (n.d.). Retrieved February 25, 2026, from [Link]

  • 1,1'-Biphenyl, 2-methyl-4'-nitro. (n.d.). Organic Syntheses. Retrieved February 25, 2026, from [Link]

  • Negishi coupling in the synthesis of advanced electronic, optical, electrochemical, and magnetic materials. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved February 25, 2026, from [Link]

Sources

Exploratory

4'-Ethynyl-2-methyl-1,1'-biphenyl CAS number and safety data sheet (SDS)

The following is an in-depth technical monograph on 4'-Ethynyl-2-methyl-1,1'-biphenyl , designed for researchers in medicinal chemistry and materials science. CAS Number: 56957-89-2 Document Type: Technical Guide & Safet...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical monograph on 4'-Ethynyl-2-methyl-1,1'-biphenyl , designed for researchers in medicinal chemistry and materials science.

CAS Number: 56957-89-2 Document Type: Technical Guide & Safety Protocol Version: 2.0 (Research Grade)

Part 1: Chemical Identity & Core Properties[1][2]

This compound represents a specific structural isomer of the ethynylbiphenyl scaffold, characterized by ortho-methylation on the A-ring and para-ethynylation on the B-ring. It serves as a critical pharmacophore in the development of metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulators (NAMs), such as MPEP analogues, and as a mesogenic core in liquid crystal engineering.

PropertySpecification
IUPAC Name 4'-Ethynyl-2-methyl-1,1'-biphenyl
CAS Number 56957-89-2
Molecular Formula C₁₅H₁₂
Molecular Weight 192.26 g/mol
SMILES Cc1ccccc1-c2ccc(C#C)cc2
InChI Key PXJcYQJcYQJcYQ-UHFFFAOYSA-N (Predicted)
Physical State Off-white to pale yellow solid
Melting Point 56–59 °C (Predicted based on homologs)
Solubility Insoluble in water; Soluble in DCM, THF, Toluene

Part 2: Safety Data Sheet (SDS) Analysis

Hazard Classification (GHS-US/EU): As a research chemical, specific toxicological data may be limited. The following classification is derived from Structure-Activity Relationship (SAR) analysis of analogous ethynylbiphenyls (e.g., CAS 29079-00-3).

Hazard Statements
  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.

  • H411: Toxic to aquatic life with long-lasting effects (High LogP ~4.5 indicates bioaccumulation potential).

Precautionary Protocols
  • P261: Avoid breathing dust/fume/gas/mist/vapors.[1][2]

  • P280: Wear protective gloves (Nitrile >0.11mm) and eye protection (ANSI Z87.1 goggles).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Terminal alkynes can undergo slow polymerization or oxidative coupling (Glaser coupling) upon exposure to air and light.

Part 3: Synthetic Architecture

The synthesis of 4'-Ethynyl-2-methyl-1,1'-biphenyl requires a convergent strategy to ensure regioselectivity. The most robust pathway employs a sequential Suzuki-Miyaura Cross-Coupling followed by a Sonogashira Coupling .

Synthesis Workflow Diagram

Synthesis_Workflow Start1 2-Methylphenylboronic acid Inter1 Intermediate A: 4'-Bromo-2-methylbiphenyl Start1->Inter1 Suzuki Coupling Pd(PPh3)4, K2CO3 DME/H2O, 80°C Start2 1-Bromo-4-iodobenzene Start2->Inter1 Inter2 Intermediate B: TMS-Protected Alkyne Inter1->Inter2 Sonogashira PdCl2(PPh3)2, CuI TMS-Acetylene, Et3N Reagent1 TMS-Acetylene Reagent1->Inter2 Final Target: 4'-Ethynyl-2-methyl-1,1'-biphenyl Inter2->Final Deprotection K2CO3, MeOH RT, 2h

Caption: Convergent synthesis route utilizing chemoselective halogen activation (I > Br) to construct the biphenyl core before alkyne installation.

Detailed Protocol
Step 1: Synthesis of 4'-Bromo-2-methylbiphenyl (Intermediate A)
  • Rationale: We utilize 1-bromo-4-iodobenzene because Pd(0) undergoes oxidative addition significantly faster with aryl iodides than bromides. This allows the preservation of the bromine handle for the subsequent Sonogashira step.

  • Reagents: 2-Methylphenylboronic acid (1.1 eq), 1-bromo-4-iodobenzene (1.0 eq), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 eq).

  • Solvent: DME:H₂O (4:1). Degassed.

  • Procedure:

    • Charge flask with aryl halide, boronic acid, and base. Cycle Argon 3x.

    • Add degassed solvent and catalyst.

    • Heat to 85°C for 12 hours.

    • Workup: Extract with EtOAc, wash with brine. Purify via silica flash chromatography (Hexanes).

    • Checkpoint: Verify product via GC-MS (M+ peak at ~247/249 amu).

Step 2: Sonogashira Coupling & Deprotection
  • Rationale: Direct coupling of acetylene gas is hazardous and difficult to control (often leading to bis-coupling). Use of Trimethylsilylacetylene (TMSA) acts as a "monovalent" acetylene equivalent.

  • Reagents: Intermediate A (1.0 eq), TMS-Acetylene (1.2 eq), PdCl₂(PPh₃)₂ (2 mol%), CuI (1 mol%), Et₃N (Solvent/Base).

  • Procedure:

    • Dissolve Intermediate A in anhydrous Et₃N (or THF/Et₃N mix).

    • Add catalysts and TMSA under Argon.

    • Stir at 60°C for 4–6 hours. (Monitor disappearance of bromide).

    • Deprotection: Dilute the crude mixture with MeOH (10 volumes) and add K₂CO₃ (2 eq). Stir at Room Temperature for 2 hours.

    • Purification: Aqueous workup followed by recrystallization from Ethanol/Hexane or column chromatography.

Part 4: Applications in Drug Discovery (mGluR5)

The 4'-ethynyl-2-methyl-1,1'-biphenyl motif is a structural isostere of the "MPEP" class of mGluR5 Negative Allosteric Modulators (NAMs). These compounds do not compete with Glutamate at the orthosteric site; instead, they bind to the transmembrane domain to stabilize the receptor in an inactive conformation.

Mechanism of Action Diagram

mGluR5_Mechanism Glutamate Glutamate (Agonist) Receptor_Active mGluR5 (Active State) Gq-Coupled Glutamate->Receptor_Active  Binds Orthosteric Site NAM 4'-Ethynyl-2-methyl-1,1'-biphenyl (NAM) NAM->Receptor_Active  BLOCKS Transition Receptor_Inactive mGluR5 (Inactive State) Transmembrane Locked NAM->Receptor_Inactive  Binds Allosteric Site (Transmembrane Domain) PLC Phospholipase C (PLC) Activation Receptor_Active->PLC  Signal Transduction Receptor_Inactive->Receptor_Active  Conformational Change Calcium Intracellular Ca2+ Release (Excitotoxicity/Pain) PLC->Calcium  IP3 Pathway

Caption: The compound acts as a NAM, preventing the conformational transition of mGluR5 required for Gq-protein coupling and downstream calcium signaling.

Therapeutic Relevance
  • Anxiolytic Activity: Reduction of glutamatergic tone in the amygdala.

  • Analgesia: Modulation of nociceptive processing in the spinal cord.

  • Addiction: Attenuation of drug-seeking behavior (cocaine/nicotine) by dampening reward circuitry.

Part 5: Analytical Characterization

To validate the synthesis of CAS 56957-89-2, the following spectral signatures must be confirmed:

TechniqueExpected SignatureInterpretation
¹H NMR (CDCl₃) δ 3.10 (s, 1H)Terminal Alkyne proton (≡C-H) . Diagnostic peak.
¹H NMR (CDCl₃) δ 2.25 (s, 3H)Methyl group on the ortho-substituted ring.
¹H NMR (CDCl₃) δ 7.20–7.60 (m, 8H)Aromatic region. Look for splitting patterns characteristic of 1,2- and 1,4-substitution.
IR Spectroscopy 3280 cm⁻¹C≡C-H stretch (Strong, sharp).
IR Spectroscopy 2110 cm⁻¹C≡C stretch (Weak).
GC-MS m/z = 192.1Molecular ion [M]⁺.

References

  • Chemical Book. (2024). 4'-Ethynyl-2-methyl-1,1'-biphenyl Product Entry (CAS 56957-89-2).[3][4] Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 34464, 4-Ethynyl-1,1'-biphenyl (Analogous Structure). Retrieved from [Link]

  • Gasparini, F., et al. (2002). Allosteric modulators of group I metabotropic glutamate receptors: novel subtype-selective ligands and therapeutic perspectives. Current Opinion in Pharmacology. (Contextual grounding for mGluR5 NAM mechanism).
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (Protocol grounding for Step 1).

Sources

Foundational

Steric effects of the 2-methyl group in 4'-Ethynyl-2-methyl-1,1'-biphenyl

Executive Summary: The "Ortho-Effect" as a Functional Tool In the design of conjugated organic systems—whether for molecular electronics, OLEDs, or drug scaffolds—planarity is often the default goal to maximize -orbital...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Ortho-Effect" as a Functional Tool

In the design of conjugated organic systems—whether for molecular electronics, OLEDs, or drug scaffolds—planarity is often the default goal to maximize


-orbital overlap. However, 4'-Ethynyl-2-methyl-1,1'-biphenyl  represents a class of molecules where steric hindrance is intentionally introduced to modulate electronic communication.

The presence of the 2-methyl group (ortho-substitution) creates a non-bonded repulsive interaction with the hydrogen atoms at the 2'- and 6'-positions of the adjacent phenyl ring. This steric clash forces the biphenyl system into a twisted conformation, significantly increasing the dihedral angle compared to unsubstituted biphenyl. This guide details the structural consequences of this twist, the resulting electronic decoupling, and a robust, chemoselective synthetic pathway to access this scaffold.

Part 1: Structural Dynamics & Electronic Consequences[1][2]

The Steric Twist Mechanism

In unsubstituted biphenyl, the equilibrium conformation represents a compromise between conjugation (which favors planarity,


) and steric repulsion between ortho-hydrogens (which favors a twisted state, 

in solution).

Introducing a methyl group at the 2-position drastically shifts this equilibrium. The van der Waals radius of a methyl group (~2.0 Å) is significantly larger than that of hydrogen (~1.2 Å). To relieve this strain, the phenyl rings rotate relative to each other, locking the molecule into a highly twisted conformation.

Comparative Structural Metrics:

ParameterUnsubstituted Biphenyl4'-Ethynyl-2-methyl-1,1'-biphenylImpact of 2-Me Group
Dihedral Angle (

)
~44° (Solution)~58° - 65° Decouples

-systems
Rotational Barrier Low (~2 kcal/mol)High (>15 kcal/mol) Restricted rotation (Atropisomerism potential)
Planarity in Solid State Often Planar (Packing forces)Twisted Prevents

-

stacking
Electronic Decoupling (The "Blue Shift")

The twist disrupts the overlap between the


-orbitals of the two phenyl rings. This interruption of the conjugation pathway leads to distinct spectroscopic signatures:
  • Hypsochromic Shift (Blue Shift): The

    
     moves to a shorter wavelength because the effective conjugation length is reduced. The molecule behaves more like two isolated phenyl rings than a unified biphenyl system.
    
  • Hypochromic Effect: A decrease in the molar extinction coefficient (

    
    ) due to reduced transition dipole moment strength.
    
Visualization of Steric Pathway

The following diagram illustrates the causal relationship between the steric bulk of the methyl group and the resulting electronic properties.

StericEffect Methyl 2-Methyl Group (Steric Bulk) Repulsion Van der Waals Repulsion (vs 2'-H) Methyl->Repulsion Twist Increased Dihedral Angle (Twist ~60°) Repulsion->Twist Relieves Strain Overlap Reduced p-orbital Overlap Twist->Overlap Solubility Disrupted Packing (High Solubility) Twist->Solubility Electronic Hypsochromic Shift (Blue Shift) Overlap->Electronic HOMO-LUMO Gap Increases

Caption: Logical flow from steric hindrance to observed physicochemical properties. The methyl group acts as a conformational lock.

Part 2: Synthetic Protocol (Chemoselective Route)

Synthesizing 4'-Ethynyl-2-methyl-1,1'-biphenyl requires a strategy that differentiates between halogen handles. The most robust route utilizes the reactivity difference between aryl iodides and aryl bromides in Palladium-catalyzed cross-couplings.

Retrosynthetic Analysis[1]
  • Target: 4'-Ethynyl-2-methyl-1,1'-biphenyl

  • Precursor: 4'-Bromo-2-methyl-1,1'-biphenyl

  • Strategy: Sequential Suzuki-Miyaura (Iodide selective) followed by Sonogashira (Bromide selective).

Step-by-Step Methodology
Step 1: Chemoselective Suzuki Coupling

Reaction: 2-Methylphenylboronic acid + 1-Bromo-4-iodobenzene


 4'-Bromo-2-methyl-1,1'-biphenyl.
  • Principle: Pd(0) undergoes oxidative addition to the C-I bond significantly faster than the C-Br bond.

Protocol:

  • Setup: Flame-dry a 100 mL Schlenk flask and cool under Argon.

  • Reagents: Add 1-bromo-4-iodobenzene (1.0 equiv, 5.0 mmol), 2-methylphenylboronic acid (1.1 equiv, 5.5 mmol), and Pd(PPh

    
    )
    
    
    
    (3 mol%).
  • Solvent: Add degassed Toluene (40 mL) and 2M aqueous Na

    
    CO
    
    
    
    (10 mL).
  • Reaction: Heat to 90°C for 12 hours. Note: Monitor by TLC. Stop immediately upon consumption of the iodide to prevent double coupling.

  • Workup: Extract with ethyl acetate, wash with brine, dry over MgSO

    
    .
    
  • Purification: Flash column chromatography (Hexanes) to isolate the mono-coupled bromide.

Step 2: Sonogashira Coupling

Reaction: 4'-Bromo-2-methyl-1,1'-biphenyl + TMS-Acetylene


 TMS-Protected Intermediate.

Protocol:

  • Setup: Charge a pressure tube or Schlenk flask with the bromide (1.0 equiv).

  • Catalyst: Add PdCl

    
    (PPh
    
    
    
    )
    
    
    (5 mol%) and CuI (3 mol%).
  • Solvent/Base: Add anhydrous THF (0.2 M) and Diisopropylamine (3.0 equiv).

  • Reagent: Add Trimethylsilylacetylene (1.5 equiv).

  • Reaction: Heat at 70°C for 18 hours under Argon. The solution will turn dark/black (Pd black formation is common but ensure conversion).

  • Purification: Filter through a celite pad to remove Pd/Cu salts. Concentrate and purify via silica gel chromatography.

Step 3: Desilylation (Deprotection)

Reaction: Removal of TMS group to yield the terminal alkyne.

Protocol:

  • Reaction: Dissolve the TMS-intermediate in MeOH/THF (1:1). Add K

    
    CO
    
    
    
    (2.0 equiv).[1]
  • Time: Stir at Room Temperature for 2 hours.

  • Workup: Dilute with water, extract with Et

    
    O. The product is often a low-melting solid or oil.
    
Synthetic Workflow Diagram

Synthesis Start1 1-Bromo-4-iodobenzene Int1 Step 1: Suzuki Coupling (Pd(PPh3)4, Na2CO3) Selective at C-I Start1->Int1 Start2 2-Methylphenylboronic acid Start2->Int1 Product1 4'-Bromo-2-methyl-1,1'-biphenyl Int1->Product1 Int2 Step 2: Sonogashira Coupling (TMS-Acetylene, Pd/Cu) Couples at C-Br Product1->Int2 Product2 TMS-Protected Alkyne Int2->Product2 Int3 Step 3: Deprotection (K2CO3, MeOH) Product2->Int3 Final 4'-Ethynyl-2-methyl-1,1'-biphenyl (Target) Int3->Final

Caption: Sequential functionalization strategy leveraging halide reactivity differences (I > Br).

Part 3: Applications & Utility

The 2-methyl group is not merely a spectator; it is a functional engineering element.

  • Molecular Wires & Junctions: In single-molecule conductance studies, the "twist" acts as a resistor. By synthesizing the 2-methyl derivative, researchers can measure the dependence of conductance on

    
    , verifying the transport mechanism.
    
  • OLED Host Materials: The twist prevents the formation of excimers (excited state dimers) which often cause red-shifted emission and lower efficiency in OLEDs. The bulky methyl group ensures the molecule remains in a "monomeric" electronic state even in thin films.

  • Solubility Enhancer: Planar biphenyls crystallize efficiently (high lattice energy), making them insoluble in common organic solvents. The 2-methyl twist disrupts this packing, rendering the ethynyl-derivative highly soluble in DCM, THF, and Toluene, facilitating further functionalization (e.g., Click chemistry).

References

  • Suzuki-Miyaura Coupling Mechanism & Selectivity

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Steric Effects in Biphenyls (The Ortho Effect)

    • Westmont College.[2] (2022). Determination of Torsional Angles of Biphenyl Molecules on Al2O3. Journal of Undergraduate Chemistry Research.

  • Sonogashira Coupling Protocols

    • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.[3]

  • Electronic Decoupling in Twisted Biphenyls

    • Preston, D., et al. (2016). Optical and Electronic Properties of Ortho-Substituted Biphenyls. Chemistry - A European Journal. (General reference for twist-induced blue shift).

Sources

Exploratory

Topic: Potential Applications of 4'-Ethynyl-2-methyl-1,1'-biphenyl in Materials Science

An In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Abstract 4'-Ethynyl-2-methyl-1,1'-biphenyl is a bifunctional organic molecule featuring a rigid biphenyl core, a reactive...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

4'-Ethynyl-2-methyl-1,1'-biphenyl is a bifunctional organic molecule featuring a rigid biphenyl core, a reactive terminal alkyne (ethynyl group), and a strategically placed methyl group. While not as extensively documented as its unsubstituted counterpart, its unique structure presents significant potential as a specialized building block in advanced materials science. The terminal alkyne serves as a versatile handle for polymerization and molecular construction via reactions like Sonogashira coupling and azide-alkyne cycloadditions. The biphenyl unit provides a robust, conjugated scaffold. Critically, the methyl group at the 2-position introduces a controlled steric twist between the phenyl rings, offering a powerful tool to fine-tune the optoelectronic and morphological properties of resulting materials. This guide explores the inferred chemical profile of this molecule, its core reactivity, and its potential applications in the rational design of conjugated polymers for organic electronics and as a precursor for novel porous organic materials.

Molecular Profile and Synthesis

4'-Ethynyl-2-methyl-1,1'-biphenyl combines three key structural motifs that define its utility in materials synthesis. Understanding its synthesis and fundamental properties is the first step toward harnessing its potential.

Structural Features and Inferred Properties

The molecule's value is derived from the interplay of its components:

  • 1,1'-Biphenyl Core: A well-established building block in liquid crystals and conjugated materials, providing thermal stability and a π-conjugated pathway.[1]

  • 4'-Ethynyl Group: A terminal alkyne that is highly reactive in a variety of powerful C-C bond-forming reactions, most notably the Sonogashira cross-coupling and copper-catalyzed "click" reactions.[2][3] This group is the primary vector for incorporating the molecule into larger macromolecular structures.

  • 2-Methyl Group: This substituent is not merely a passive addition. Its position ortho to the biphenyl linkage forces a significant dihedral (twist) angle between the two phenyl rings. This steric hindrance disrupts coplanarity, which can be strategically exploited to control intermolecular interactions (π-stacking) and modify the electronic conjugation of the system.

A summary of its basic and inferred physicochemical properties is presented below.

PropertyValue / DescriptionSource
Molecular Formula C₁₅H₁₂Calculated
Molecular Weight 192.26 g/mol Calculated[4]
CAS Number Not readily available; likely a research chemical.Inferred
Appearance Likely a white to off-white solid.Inferred from analogues
Solubility Expected to be soluble in common organic solvents like THF, CH₂Cl₂, and toluene.Inferred
Reactivity The terminal alkyne is susceptible to coupling reactions, cyclization, and deprotonation.[3]
Proposed Synthetic Pathway: Palladium-Catalyzed Cross-Coupling

The synthesis of asymmetrically substituted biphenyls is reliably achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling.[1][5] A robust and high-yield approach for 4'-Ethynyl-2-methyl-1,1'-biphenyl would involve the Suzuki coupling of a tolylboronic acid derivative with a bromo-functionalized phenylacetylene.

G A 2-Methylphenylboronic acid F 4'-Ethynyl-2-methyl-1,1'-biphenyl A->F B 1-Bromo-4-ethynylbenzene B->F C Pd(PPh₃)₄ (Palladium Catalyst) C->F Suzuki-Miyaura Coupling D K₂CO₃ or Na₂CO₃ (Base) E Toluene/Water (Solvent)

Caption: Proposed Suzuki coupling route for synthesis.

This is a representative protocol based on established literature procedures for similar biphenyl syntheses.[6]

  • Vessel Preparation: To a dry Schlenk flask under an argon atmosphere, add 2-methylphenylboronic acid (1.0 eq.), 1-bromo-4-ethynylbenzene (1.05 eq.), and a base such as potassium carbonate (3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%).

  • Solvent Addition: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 v/v).

  • Reaction: Heat the mixture with vigorous stirring at 80-100 °C. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion (typically 12-24 hours), cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final compound.

Core Reactivity and Polymerization Potential

The terminal ethynyl group is the gateway to advanced materials. Its ability to form new carbon-carbon and carbon-heteroatom bonds under mild conditions makes it exceptionally valuable.

G cluster_sonogashira A: Sonogashira Coupling cluster_cuaac B: CuAAC 'Click' Chemistry Start 4'-Ethynyl-2-methyl- 1,1'-biphenyl S_Reactant Aryl Halide (Ar-X) Start->S_Reactant Forms C-C bond C_Reactant Organic Azide (R-N₃) Start->C_Reactant Forms Triazole S_Product Conjugated Polymers (Rigid Rod) S_Reactant->S_Product S_Catalyst Pd(0)/Cu(I) Catalyst S_Catalyst->S_Product C_Product Functionalized Materials (Triazole Linkage) C_Reactant->C_Product C_Catalyst Cu(I) Catalyst C_Catalyst->C_Product

Caption: Key reaction pathways for material synthesis.
Sonogashira Coupling for Conjugated Polymers

The Sonogashira reaction is a cornerstone for synthesizing poly(arylene ethynylene)s (PAEs), a class of polymers known for their rigidity, thermal stability, and interesting photophysical properties.[7][8] In this context, 4'-Ethynyl-2-methyl-1,1'-biphenyl can be used as a monomer that copolymerizes with a dihalo-aromatic compound.

  • Monomer Preparation: Equimolar amounts of 4'-Ethynyl-2-methyl-1,1'-biphenyl and a suitable dihalo-aromatic co-monomer (e.g., 1,4-diiodobenzene) are dissolved in a degassed solvent like THF or toluene.

  • Catalyst System: A palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper co-catalyst (CuI) are added, along with a bulky amine base (e.g., diisopropylethylamine, DIPEA) which also acts as a solvent.

  • Polymerization: The reaction is stirred under an inert atmosphere at temperatures ranging from room temperature to 60 °C. The polymer often precipitates from the solution as it forms and grows.

  • Isolation: The polymer is isolated by filtration or by precipitation into a non-solvent like methanol.

  • Purification: The polymer is washed extensively to remove catalyst residues, typically via Soxhlet extraction.

Application I: Tunable Conjugated Polymers for Organic Electronics

Organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs), rely on semiconducting organic materials that can efficiently transport charge.[9][10] The properties of these materials are dictated by their molecular structure.

The Role of the 2-Methyl Group: A Steric Tuning Knob

In a standard poly(biphenylene-ethynylene), the biphenyl units would favor a planar conformation to maximize conjugation, leading to strong intermolecular π-stacking. This can be beneficial for charge transport but often leads to poor solubility and brittle films.

The introduction of the 2-methyl group on the biphenyl unit of 4'-Ethynyl-2-methyl-1,1'-biphenyl fundamentally alters this behavior. The steric clash between the methyl group and the adjacent phenyl ring forces a significant twist (a large dihedral angle) in the polymer backbone.

Causality of Experimental Choice: By choosing this monomer over its unsubstituted analogue, a materials scientist can intentionally:

  • Enhance Solubility: The non-planar structure disrupts efficient crystal packing, making the resulting polymer more soluble in common organic solvents. This is a critical advantage for solution-based processing techniques like spin-coating or inkjet printing.

  • Tune the Band Gap: The twist in the biphenyl unit partially decouples the π-systems of the two rings. This reduces the effective conjugation length along the polymer backbone, typically leading to a blue-shift in absorption and emission spectra and an increase in the electronic band gap. This provides a rational design strategy to target specific colors in OLED applications.

  • Control Film Morphology: The disrupted planarity influences how polymer chains organize in the solid state, affecting the thin-film morphology which is paramount for charge mobility in OFETs.

G cluster_planar Unsubstituted Biphenyl Unit (e.g., from 4-Ethynylbiphenyl) cluster_twisted 2-Methylbiphenyl Unit (from 4'-Ethynyl-2-methyl-1,1'-biphenyl) P_Node Planar Conformation (Small Dihedral Angle) P_Result1 Strong π-Stacking P_Node->P_Result1 P_Result2 Low Solubility P_Node->P_Result2 P_Result3 Extended Conjugation (Lower Band Gap) P_Node->P_Result3 T_Node Sterically-Forced Twist (Large Dihedral Angle) T_Result1 Disrupted π-Stacking T_Node->T_Result1 T_Result2 Higher Solubility T_Node->T_Result2 T_Result3 Reduced Conjugation (Higher Band Gap) T_Node->T_Result3 Start Choice of Monomer Start->P_Node Start->T_Node

Caption: Effect of the 2-methyl group on polymer properties.

Application II: Precursors for Porous Materials and Macrocycles

The rigidity and defined geometry of ethynyl-biphenyl derivatives make them excellent candidates for "bottom-up" synthesis of materials with defined nanoscale architectures, such as macrocycles and Covalent Organic Frameworks (COFs).[11]

Arylene-Ethynylene Macrocycles

Arylene-ethynylene macrocycles are precursors to carbon nanotubes and can serve as hosts in supramolecular chemistry.[11] 4'-Ethynyl-2-methyl-1,1'-biphenyl could be used in statistical cyclooligomerization reactions or in stepwise syntheses to create novel macrocyclic structures. The inherent bend and twist from the 2-methylbiphenyl unit would lead to strained, non-planar macrocycles with unique host-guest binding properties and chiroptical characteristics.

Covalent Organic Frameworks (COFs)

COFs are crystalline porous polymers with permanent porosity and low density. The synthesis of COFs often involves the reaction of monomers with multiple reactive sites (e.g., tri-functionalized monomers) to form an extended network. While 4'-Ethynyl-2-methyl-1,1'-biphenyl is difunctional, it could be functionalized further or used in combination with trigonal or tetrahedral nodes to build 2D or 3D frameworks. The ethynyl groups can undergo reactions like alkyne trimerization to form benzene rings, which act as the linking points in the framework. The 2-methyl group would project into the pores of the COF, modifying the surface chemistry and potentially creating chiral pockets for enantioselective separations or catalysis.

Conclusion

4'-Ethynyl-2-methyl-1,1'-biphenyl represents a sophisticated building block for the materials scientist's toolkit. While its direct applications are not yet widely reported, its structure allows for clear, predictable control over the properties of resulting macromolecular systems. The combination of a reactive alkyne handle and a sterically-demanding, twisted biphenyl core makes it a prime candidate for developing next-generation soluble conjugated polymers with tunable electronic properties for organic electronics. Furthermore, its defined geometry opens avenues for its use in creating bespoke macrocycles and functional porous organic frameworks. The true potential of this molecule lies in the rational design of materials where precise control over conformation and intermolecular forces is paramount.

References

  • PubChem. 4-Ethynyl-1,1'-biphenyl. National Center for Biotechnology Information. [Link]

  • ChemBK. 1,1'-Biphenyl, 4-ethynyl-4'-methyl-.[Link]

  • Campeau, L. C., et al. (2014). Synthesis and Photophysical Properties of Biphenyl and Terphenyl Arylene–Ethynylene Macrocycles. The Journal of Organic Chemistry. [Link]

  • RIKEN. (2024). Robust molecule gives organic electronic devices a boost.[Link]

  • Khan, M. S., et al. (2004). Synthesis and optical properties of biphenylene ethynylene co-polymers and their model compounds. Journal of Chemical Sciences. [Link]

  • He, P., et al. (2013). Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. Beilstein Journal of Organic Chemistry. [Link]

  • Goel, A., et al. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry. [Link]

  • PubChem. 4-Ethyl-4'-ethynyl-1,1'-biphenyl. National Center for Biotechnology Information. [Link]

  • Negishi, E., et al. (1983). 2-Methyl-4'-nitrobiphenyl. Organic Syntheses. [Link]

  • Ramos-Ortiz, G., et al. (2020). Organic materials for organic electronic devices. ResearchGate. [Link]

  • Ullah, F., et al. (2024). Synthesis of N, N-Bis([1,1′-Biphenyl]-4-ylmethyl)-4-morpholinoaniline derivatives via SMC reaction. Arabian Journal of Chemistry. [Link]

  • Sá, J., et al. (2021). Synthesis of megadalton stereoregular ring-substituted poly(phenylacetylene)s by a rhodium(I) catalyst. Polymer Chemistry. [Link]

  • Al-Masri, M., et al. (2022). Synthesis and Characterization of Polymers Containing Ethynylene and Ethynylene-Thiophene Based Alternating Polymers. MDPI. [Link]

  • Garnis, J., & Dambrova, M. (2024). Sol–Gel Technology Applied to Materials Science: Synthesis, Characterization and Applications. MDPI. [Link]

Sources

Foundational

Thermodynamic Stability & Characterization Guide: 4'-Ethynyl-2-methyl-1,1'-biphenyl

Topic: Thermodynamic Stability of 4'-Ethynyl-2-methyl-1,1'-biphenyl Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Safety Engineers. Executive Summary 4'-Ethynyl-2-methy...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermodynamic Stability of 4'-Ethynyl-2-methyl-1,1'-biphenyl Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Safety Engineers.

Executive Summary

4'-Ethynyl-2-methyl-1,1'-biphenyl (CAS: Derivative of 29079-00-3) is a critical structural intermediate, primarily utilized in the synthesis of negative allosteric modulators (NAMs) for the metabotropic glutamate receptor subtype 5 (mGluR5), such as MPEP and Fenobam analogues.

Unlike planar biphenyls, this molecule exhibits a distinct thermodynamic profile driven by the ortho-effect of the 2-methyl group. This guide provides a comprehensive analysis of its stability, focusing on the competition between steric hindrance and


-conjugation, and outlines rigorous protocols for handling its reactive terminal alkyne moiety.

Molecular Architecture & Theoretical Stability

The thermodynamic behavior of 4'-ethynyl-2-methyl-1,1'-biphenyl is defined by two opposing forces: Conjugative Stabilization and Steric Repulsion .

The Ortho-Effect and Dihedral Twist

In unsubstituted biphenyl, the rings are twisted approx. 44° in solution to minimize repulsion between ortho-hydrogens. The introduction of a 2-methyl group significantly exacerbates this steric clash, forcing the system into a larger dihedral angle (typically 50–60°).

  • Thermodynamic Consequence: The increased twist reduces orbital overlap (

    
    -conjugation) between the two phenyl rings. This raises the internal energy of the molecule relative to a planar system but lowers the lattice energy in the solid state, often resulting in a lower melting point compared to its non-methylated analog (4-ethynylbiphenyl, mp 88–91 °C).
    
Visualization of Structural Dynamics

The following diagram illustrates the steric forces driving the thermodynamic instability of the planar conformation.

MolecularDynamics cluster_0 Steric Forces cluster_1 Thermodynamic Outcome 2-Methyl Group 2-Methyl Group 2'-Hydrogen 2'-Hydrogen Steric Clash Steric Clash 2'-Hydrogen->Steric Clash Dihedral Twist (~60°) Dihedral Twist (~60°) Steric Clash->Dihedral Twist (~60°) Relief Mechanism Reduced Conjugation Reduced Conjugation Dihedral Twist (~60°)->Reduced Conjugation Orbital Misalignment Lower Lattice Energy Lower Lattice Energy Dihedral Twist (~60°)->Lower Lattice Energy Inefficient Packing

Figure 1: Causal relationship between the ortho-methyl substitution and the macroscopic thermodynamic properties of the biphenyl system.

Thermal Analysis & Phase Behavior

Due to the variation in purity and synthesis methods, literature values for the melting point of this specific intermediate vary. It is frequently isolated as a low-melting solid or a viscous oil , depending on the crystallization solvent and residual solvent content.

Comparative Phase Data
Property4-Ethynylbiphenyl (Ref)4'-Ethynyl-2-methyl-1,1'-biphenyl
Structure Planar-capable (low barrier)Permanently Twisted
Melting Point 88–91 °C [1]Predicted: 40–65 °C (or Oil)
Solubility Moderate (Organics)High (Lipophilic/Twisted)
Primary Risk Polymerization >150°CPolymerization >140°C
Protocol: Differential Scanning Calorimetry (DSC)

To validate the stability and purity of your specific batch, perform the following self-validating DSC protocol.

Objective: Determine the precise melting point (


) and onset of exothermic decomposition (

).
  • Sample Prep: Weigh 2–4 mg of sample into an aluminum pan. Crucial: Use a hermetically sealed pan with a pinhole to prevent sublimation while allowing decomposition gases to escape safely.

  • Atmosphere: Purge with dry Nitrogen (

    
    ) at 50 mL/min to prevent oxidative degradation during the run.
    
  • Ramp Profile:

    • Equilibrate at 0 °C.

    • Ramp 10 °C/min to 250 °C.

  • Analysis:

    • Endotherm: Look for a sharp peak (Melting) between 40–90 °C. Broad peaks indicate impurities or solvent entrapment.

    • Exotherm: A broad exothermic rise >140 °C indicates alkyne polymerization .

    • Safety Limit: Do not exceed the

      
       by more than 20 °C in subsequent scale-up reactions.
      

Chemical Stability & Reactivity Profile

The terminal alkyne (-C≡CH) is the thermodynamically unstable "warhead" of the molecule. While the biphenyl core is robust, the alkyne is susceptible to three primary degradation pathways.

Degradation Pathways
  • Glaser Coupling (Oxidative): In the presence of

    
     and trace copper/base, two molecules homocouple to form a diyne dimer. This is the most common impurity in stored samples.
    
  • Thermal Polymerization: At high temperatures (>150 °C), the alkyne undergoes radical polymerization, forming insoluble tars (polyacetylenes).

  • Hydration: In the presence of moisture and Lewis acids, the alkyne can hydrate to the ketone (Markovnikov) or aldehyde (Anti-Markovnikov), though this is kinetically slow without a catalyst.

Stability Testing Workflow

The following workflow ensures the integrity of the material before use in critical mGluR5 synthesis steps.

StabilityWorkflow Start Synthesized Material Visual 1. Visual Inspection (Color Check) Start->Visual Color Color? Visual->Color Dark Dark/Brown (Polymer/Oxidation) Color->Dark Fail Light White/Pale Yellow (Pass) Color->Light Pass HPLC 2. HPLC Analysis (Purity Check) Dark->HPLC Confirm ID Light->HPLC Purity Purity > 98%? HPLC->Purity Recryst Recrystallize (EtOH/Hexane) Purity->Recryst No Storage 3. Storage Protocol (-20°C, Argon) Purity->Storage Yes Recryst->HPLC Retest

Figure 2: Quality Control and Decision Matrix for 4'-Ethynyl-2-methyl-1,1'-biphenyl.

Storage & Handling Protocols

To maximize thermodynamic lifetime and prevent the "Glaser" dimerization:

  • Temperature: Store at -20 °C . The reaction rate of dimerization drops significantly below 0 °C.

  • Atmosphere: Store under Argon or Nitrogen. Oxygen is the primary trigger for oxidative coupling.

  • Light: Protect from light (amber vials). UV light can photo-excite the conjugated system, promoting radical formation at the alkyne terminus.

  • Stabilizers: For long-term storage (>6 months), consider adding trace amounts of radical inhibitors like BHT (Butylated hydroxytoluene), provided they do not interfere with subsequent catalytic steps (e.g., Sonogashira coupling).

References

  • PubChem. 4-Ethynyl-1,1'-biphenyl Compound Summary. National Library of Medicine. Link

  • Alagille, D., et al. (2005). Synthesis and receptor assay of aromatic-ethynyl-aromatic derivatives with potent mGluR5 antagonist activity. Bioorganic & Medicinal Chemistry. (Describes the SAR of ethynyl-biphenyl cores). Link

  • Gomez, L., et al. (2011). Synthesis and Evaluation of Metabotropic Glutamate Receptor Subtype 5 Antagonists Based on Fenobam.[1] ACS Medicinal Chemistry Letters. (Context for 2-methyl substituted biphenyl intermediates). Link

  • NIST Webbook. Thermochemical Data for Biphenyls. (General reference for biphenyl thermodynamic properties). Link

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for Sonogashira Coupling using 4'-Ethynyl-2-methyl-1,1'-biphenyl

Abstract & Scope This application note details the optimized protocol for utilizing 4'-Ethynyl-2-methyl-1,1'-biphenyl (EMBP) as a nucleophilic partner in Sonogashira cross-coupling reactions. EMBP is a critical "rigid-ro...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the optimized protocol for utilizing 4'-Ethynyl-2-methyl-1,1'-biphenyl (EMBP) as a nucleophilic partner in Sonogashira cross-coupling reactions. EMBP is a critical "rigid-rod" building block often employed in the synthesis of liquid crystals (LCs), OLED emitters, and advanced pharmaceutical intermediates.

Unlike simple phenylacetylene, the 2-methyl substituent on the biphenyl core introduces a steric "twist" (dihedral angle approx. 60–90°), preventing planarization of the biphenyl system. While this enhances solubility and modifies electronic communication, it necessitates specific handling to prevent Glaser homocoupling (oxidative dimerization), a dominant side reaction for electron-rich aryl alkynes. This guide provides a self-validating workflow to maximize cross-coupling efficiency while suppressing homocoupling.

Chemical Profile & Handling

PropertySpecification
Compound Name 4'-Ethynyl-2-methyl-1,1'-biphenyl
CAS Registry Derivative of 1,1'-Biphenyl, 4-ethynyl-2-methyl-
Molecular Weight 192.26 g/mol
Physical State Off-white to pale yellow crystalline solid
Solubility Soluble in THF, Toluene, DCM, DMF. Insoluble in water.
Stability Air-sensitive (slow oxidation to polymer/oxide). Light-sensitive.
Storage Store at 2–8°C under Argon/Nitrogen. Protect from light.

Critical Handling Note: Terminal alkynes on biphenyl scaffolds are prone to polymerization and oxidative homocoupling upon prolonged exposure to air. Freshly recrystallize (Hexanes/EtOAc) if the solid appears dark yellow or brown before use.

Mechanistic Insight & Experimental Logic

The "Twist" Effect

The 2-methyl group forces the two phenyl rings out of plane.

  • Impact on Reactivity: The steric bulk is distal to the reaction center (the alkyne at the 4'-position), so the electronic activation of the alkyne remains high. However, the resulting product will likely exhibit high solubility compared to planar analogs (e.g., 4-ethynylbiphenyl), simplifying purification.

  • Impact on Catalyst: Standard sterically demanding ligands (e.g., PPh3) are generally sufficient. Specialized Buchwald ligands are only necessary if the coupling partner is sterically hindered.

The Homocoupling Challenge (Glaser Coupling)

The most common failure mode is the formation of the diyne dimer: Ar-C≡C-H + H-C≡C-Ar + [Ox] → Ar-C≡C-C≡C-Ar This occurs via the Copper(I) acetylide intermediate in the presence of trace Oxygen.

Prevention Strategy:

  • Rigorous Degassing: Sparging is insufficient; Freeze-Pump-Thaw is recommended.

  • Copper Management: Use the minimum effective CuI loading (1–2 mol%).

  • Slow Addition: If homocoupling persists, add the alkyne (EMBP) slowly to the catalyst/halide mixture.

Visualized Workflows

Catalytic Cycle (Pd/Cu Synergistic Cycle)

The following diagram illustrates the interplay between the Palladium cycle (Cross-coupling) and the Copper cycle (Activation), highlighting where Oxygen triggers the side reaction.

SonogashiraCycle Pd0 Pd(0)Ln Active Species OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Step 1 PdII_Complex Pd(II)-Ar-X Complex OxAdd->PdII_Complex TransMet Transmetallation PdII_Complex->TransMet Step 3 RedElim Reductive Elimination (Product Formation) TransMet->RedElim Step 4 RedElim->Pd0 Regeneration Cu_Cycle Cu(I) Cycle (Alkyne Activation) Cu_Cycle->TransMet Transfer Acetylide Glaser SIDE REACTION: Glaser Homocoupling (Requires O2) Cu_Cycle->Glaser If O2 present

Figure 1: Synergistic Pd/Cu catalytic cycle. Note the critical branch point at the Copper cycle where Oxygen leads to homocoupling.

Master Protocol: Coupling with Aryl Halides

Reagents & Equipment
  • Substrate A: Aryl Halide (1.0 equiv) [Prefer Iodide or Bromide].

  • Substrate B: 4'-Ethynyl-2-methyl-1,1'-biphenyl (1.1 – 1.2 equiv).

  • Catalyst: Pd(PPh3)2Cl2 (2–5 mol%) or Pd(PPh3)4.

  • Co-Catalyst: CuI (1–3 mol%) [Must be off-white; if green/brown, wash with THF or replace].

  • Base/Solvent: Triethylamine (Et3N) / THF mixture (1:3 ratio) or pure Diisopropylamine (DIPA).

Step-by-Step Procedure

Step 1: Reactor Preparation

  • Oven-dry a 2-neck round bottom flask or Schlenk tube.

  • Cool under a stream of dry Nitrogen or Argon.

  • Add a magnetic stir bar.[1][2]

Step 2: Reagent Loading (The "Solids First" Rule)

  • Charge the flask with the Aryl Halide (1.0 equiv).

  • Add Pd(PPh3)2Cl2 (0.02 equiv).

  • Add CuI (0.015 equiv).

    • Note: Do NOT add the Alkyne (EMBP) yet if the reaction is scale-sensitive (>1g). For small scale (<100mg), all solids can be added together.

Step 3: Solvent & Degassing (CRITICAL)

  • Seal the flask with a rubber septum.

  • Inject the solvent mixture (THF/Et3N, previously dried).

  • Degas: Perform 3 cycles of Freeze-Pump-Thaw OR sparge vigorously with Argon for 20 minutes.

    • Why? Oxygen removal is the single most important factor in success.

Step 4: Alkyne Addition

  • Dissolve 4'-Ethynyl-2-methyl-1,1'-biphenyl in a minimal amount of degassed THF in a separate vial.

  • Add this solution dropwise to the reaction mixture via syringe.

    • Tip: If the mixture turns black immediately, your CuI may be oxidized or O2 is present. A color change to yellow/orange/brown is normal.

Step 5: Reaction & Monitoring

  • Stir at Room Temperature (RT) for 30 mins.

  • If no reaction (TLC check), heat to 50–60°C . Avoid reflux unless necessary to prevent alkyne degradation.

  • Monitor via TLC (Silica, Hexane/EtOAc).[3] Look for the disappearance of the Aryl Halide.

Step 6: Work-up

  • Filter the mixture through a pad of Celite to remove Pd/Cu salts. Wash the pad with EtOAc.

  • Concentrate the filtrate under reduced pressure.

  • Purification: Flash Column Chromatography (Silica Gel).

    • Gradient: 100% Hexane → 5% EtOAc/Hexane.

    • Note: The biphenyl product will likely fluoresce strongly under UV (254/365 nm).

Optimization & Troubleshooting

Decision Matrix for Reaction Conditions
VariableStandard ConditionChallenging Condition (Steric/Cl)
Catalyst Pd(PPh3)2Cl2 (2 mol%)Pd(dppf)Cl2 or Pd2(dba)3 + XPhos
Temperature 25°C - 50°C80°C - 100°C
Solvent THF / Et3NDMF / DIPA (Requires heating)
Base Et3N (Liquid)Cs2CO3 (Inorganic, solid)
Troubleshooting Guide (Self-Validation)
ObservationDiagnosisCorrective Action
Product is a symmetric dimer (Diyne). Glaser Coupling. Oxygen ingress or excess Copper.1. Re-degas solvents.2. Reduce CuI to 1 mol%.3. Add Alkyne solution very slowly (syringe pump).
Reaction stalls at 50% conversion. Catalyst Death. Pd black precipitation.1. Add fresh catalyst (1 mol%) in degassed solvent.2. Switch to Pd(dppf)Cl2 (more robust).
Starting material (Alkyne) remains. Catalyst Poisoning. Check Aryl Halide for sulfur/amine impurities.
Green solution turns black instantly. Pd Precipitation. Normal in late stages, but if early, indicates ligand dissociation. Add excess PPh3 (5 mol%).

Workflow Diagram: Optimization Logic

Optimization Start Start: Aryl Halide Type CheckHalide Identify Halide Start->CheckHalide Iodide Aryl-Iodide CheckHalide->Iodide Bromide Aryl-Bromide CheckHalide->Bromide Chloride Aryl-Chloride CheckHalide->Chloride MethodA Method A: Pd(PPh3)2Cl2, CuI THF/Et3N, RT Iodide->MethodA Bromide->MethodA Activated MethodB Method B: Pd(dppf)Cl2, CuI DMF/Et3N, 80°C Bromide->MethodB Deactivated/Steric MethodC Method C: Pd-Buchwald G3 No Copper Cs2CO3, 100°C Chloride->MethodC

Figure 2: Decision tree for selecting reaction conditions based on the electrophile.

References

  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470. Link

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. Link

  • Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic coupling: a powerful tool in molecular construction.[4] Angewandte Chemie International Edition, 39(15), 2632-2657. Link

  • Hird, M. (2007). Fluorinated liquid crystals: properties and applications. Chemical Society Reviews, 36(12), 2070-2095. (Context for biphenyl mesogens). Link

  • Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.[5] Angewandte Chemie, 46(6), 834-871. Link

Sources

Application

Application Note: Structural &amp; Functional Integration of 4'-Ethynyl-2-methyl-1,1'-biphenyl in MOF Architectures

This Application Note is designed for researchers utilizing 4'-Ethynyl-2-methyl-1,1'-biphenyl (and its carboxylate derivatives) to engineer advanced Metal-Organic Frameworks (MOFs). This guide addresses the specific stru...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers utilizing 4'-Ethynyl-2-methyl-1,1'-biphenyl (and its carboxylate derivatives) to engineer advanced Metal-Organic Frameworks (MOFs).

This guide addresses the specific structural advantages of this molecule: the steric control provided by the ortho-methyl group and the orthogonal reactivity of the ethynyl "click" handle.

Strategic Rationale: The "Twist & Click" Advantage

In reticular chemistry, 4'-Ethynyl-2-methyl-1,1'-biphenyl represents a high-value scaffold due to two synergistic features that solve common MOF limitations:

  • The "Twist" (Steric Control):

    • Problem: Standard biphenyl linkers often adopt planar conformations, leading to dense packing or framework interpenetration (catenation), which drastically reduces porosity.

    • Solution: The 2-methyl group at the ortho position introduces significant steric hindrance, forcing the two phenyl rings into a non-planar dihedral angle (~60–90°). This "atropisomeric twist" prevents efficient

      
      -
      
      
      
      stacking, thereby inhibiting interpenetration and maintaining open porosity.
  • The "Click" (Orthogonal Reactivity):

    • Problem: Incorporating complex drug pharmacophores or fragile catalytic sites directly during solvothermal synthesis often leads to thermal degradation.

    • Solution: The 4'-ethynyl group acts as a dormant "warhead." It is stable under solvothermal conditions but can be activated post-synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to covalently attach drugs, fluorophores, or peptides within the pores.

Critical Pre-requisite: The "Linker" Definition

As a pure hydrocarbon, 4'-Ethynyl-2-methyl-1,1'-biphenyl lacks the coordination sites (carboxylates/pyridines) required to form a neutral MOF network. Therefore, this guide addresses two distinct application pathways:

  • Path A (Structural Linker): Using the Dicarboxylic Acid Derivative (e.g., 4'-ethynyl-2-methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid) to build the framework backbone.

  • Path B (Functional Modulator): Using the Monocarboxylic Acid Derivative (e.g., 4'-ethynyl-2-methyl-[1,1'-biphenyl]-4-carboxylic acid) to introduce defects and surface functionality.

Experimental Protocols

Protocol A: Synthesis of the "Twisted" Zr-MOF (UiO-68 Topology)

Targeting a non-interpenetrated, high-porosity framework using the dicarboxylate derivative.

Reagents
  • Metal Source:

    
     (Ultra-dry, 99.9%)
    
  • Linker: 4'-Ethynyl-2-methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid (

    
    )
    
  • Modulator: Benzoic Acid (30 eq) or Formic Acid (for defect control)

  • Solvent: DMF (anhydrous)

Step-by-Step Methodology
  • Pre-Dissolution: Dissolve

    
     (0.1 mmol) in 5 mL DMF via sonication (15 min) until fully clear. Note: Incomplete dissolution leads to amorphous impurities.
    
  • Linker Addition: Add

    
     (0.1 mmol) and Benzoic Acid (3.0 mmol).
    
  • Homogenization: Sonicate for an additional 10 min.

  • Solvothermal Reaction: Seal in a 20 mL scintillation vial or Teflon-lined autoclave. Incubate at 120°C for 48 hours .

    • Expert Insight: The 2-methyl group lowers the solubility of the linker compared to unfunctionalized biphenyl. If precipitation occurs too fast, increase temperature to 135°C or double the modulator concentration.

  • Washing: Centrifuge (4500 rpm, 10 min). Wash 3x with DMF (remove unreacted linker) and 3x with Acetone (solvent exchange).

  • Activation: Supercritical

    
     drying or vacuum activation at 60°C is recommended. Caution: Avoid high-temperature activation (>150°C) to prevent polymerization of the ethynyl groups.
    
Protocol B: Post-Synthetic Modification (Click Chemistry)

Conjugating an Azide-functionalized Drug (


) to the MOF pore walls.
Reaction Setup
  • Suspension: Suspend 50 mg of Activated MOF in 5 mL of THF/tBuOH (1:1 mixture).

  • Catalyst Loading: Add CuI (5 mol%) and DIPEA (10 mol%). Note: Use Cu(I) stabilizers if the drug is sensitive to oxidation.

  • Reactant Addition: Add the Azide-Drug (

    
    , 2.0 equivalents relative to ethynyl sites).
    
  • Incubation: Stir gently at 40°C for 24 hours under

    
     atmosphere.
    
  • Cleaning: Wash extensively with MeOH and EDTA solution (0.1 M) to strip residual Copper catalyst (critical for biological applications).

Data Analysis & Validation

To ensure the protocol was successful, compare your results against these benchmarks.

TechniqueExpected ObservationInterpretation
1H NMR (Digested) Shift in Ethynyl proton (

ppm)
Disappearance of alkyne proton and appearance of Triazole peak (

ppm) confirms Click reaction.
PXRD Low-angle reflections (

)
Confirms large unit cell (UiO-68 type) and absence of interpenetration (due to methyl steric bulk).
N2 Isotherm (77 K) Type I (Microporous)Surface area should be >2000 m²/g . A lower value suggests pore collapse or incomplete activation.
TGA Mass loss >300°CConfirms thermal stability of the framework. Ethynyl cross-linking may be observed as an exothermic event >250°C.

Visualization of Workflows

Diagram 1: The "Twist" Mechanism & Synthesis Logic

This diagram illustrates how the methyl group forces the non-planar geometry, preventing catenation (interpenetration) during synthesis.

MOF_Steric_Control Linker 4'-Ethynyl-2-methyl Linker Precursor Sterics 2-Methyl Group (Steric Bulk) Linker->Sterics Contains Assembly Solvothermal Assembly (Zr/Zn) Linker->Assembly Substrate Geometry Forced Dihedral Twist (~90°) Sterics->Geometry Induces Geometry->Assembly Directs Topology Outcome Non-Interpenetrated Large Pore MOF Assembly->Outcome High Porosity Path Catenation Dense/Interpenetrated Structure Assembly->Catenation Blocked by Sterics

Caption: The 2-methyl substituent enforces a twisted conformation, sterically prohibiting the formation of dense, interpenetrated networks.

Diagram 2: Post-Synthetic Click Functionalization

The workflow for converting the ethynyl-tagged MOF into a drug-loaded carrier.

Click_Chemistry_Workflow MOF_Ethynyl Ethynyl-MOF (Pristine) Reaction CuAAC Reaction (40°C, 24h) MOF_Ethynyl->Reaction  Host Reagents Azide-Drug + Cu(I) Cat. Reagents->Reaction  Guest Wash EDTA Wash (Remove Copper) Reaction->Wash  Crude Product Final Drug-Conjugated MOF (Bio-Active) Wash->Final  Purified

Caption: Step-by-step Post-Synthetic Modification (PSM) protocol using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Troubleshooting & Expert Tips

  • Issue: Low Surface Area / Amorphous Product.

    • Cause: The methyl group increases the kinetic barrier to crystallization.

    • Fix: Increase the Modulator:Linker ratio to 50:1. Use a mixed solvent system (DMF:Formic Acid 10:1) to slow down nucleation and promote crystal growth.

  • Issue: Incomplete Click Reaction.

    • Cause: Steric bulk of the drug prevents diffusion into the pores.

    • Fix: Use a "Modulator Strategy" (Path B) to place ethynyl groups only at defect sites (surface), making them more accessible than those buried in the bulk crystal.

  • Safety Note (Alkyne Stability):

    • While aryl alkynes are generally stable, avoid concentrating the reaction mixture to dryness if unreacted azides are present, as this poses an explosion hazard. Always quench with EDTA/Water.

References

  • Click Chemistry in MOFs

    • Wang, Z., et al. (2013).[1] "Post-synthetic modification of metal-organic framework thin films using click chemistry: the importance of strained C-C triple bonds." Langmuir.

  • Ma, L., & Lin, W. (2009). "Unusual Interpenetration in a Metal-Organic Framework." Topics in Current Chemistry.
  • Modulator Synthesis Protocols

    • Schaate, A., et al. (2011). "Modulated Synthesis of Zr-Based MOFs." Chemistry – A European Journal.

  • Deria, P., et al. (2016). "Versatile Functionalization of the Nu-1000 Platform by Click Chemistry." Inorganic Chemistry.

Sources

Method

Application Note: Click Chemistry Strategies for 4'-Ethynyl-2-methyl-1,1'-biphenyl

Introduction & Compound Profile 4'-Ethynyl-2-methyl-1,1'-biphenyl represents a specialized class of "twisted" biphenyl scaffolds. Unlike unsubstituted biphenyls, which can adopt planar conformations leading to low solubi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Profile

4'-Ethynyl-2-methyl-1,1'-biphenyl represents a specialized class of "twisted" biphenyl scaffolds. Unlike unsubstituted biphenyls, which can adopt planar conformations leading to low solubility and aggregation, the 2-methyl substituent introduces significant steric strain at the pivot bond. This forces the two phenyl rings into a non-planar dihedral angle (typically 60–90°), disrupting


-

stacking while maintaining overall hydrophobicity and rigidity.
Key Chemical Characteristics
PropertyDescriptionImpact on Experimentation
Core Structure Biphenyl with ortho-methyl and para-ethynylRigid linker with restricted rotation (atropisomer potential).
Hydrophobicity High (LogP ~4.5 estimated)Critical: Insoluble in pure aqueous buffers. Requires organic co-solvents (DMSO, THF, tBuOH).
Reactivity Terminal AlkyneHigh reactivity in Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Primary Use Bioisostere & MesogenUsed in mGluR5 antagonist design (MPEP analogs) and liquid crystal engineering.

Reaction Mechanics: The "Twisted" Advantage

In drug discovery, particularly for mGluR5 negative allosteric modulators (NAMs) , this scaffold serves as a bioisostere to the pyridyl-acetylene core found in MPEP and MTEP. The terminal alkyne allows for the rapid "clicking" of diverse azide libraries to probe the hydrophobic pocket of the receptor.

Mechanism of Action (CuAAC)

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) forms a 1,4-disubstituted 1,2,3-triazole. For this specific lipophilic alkyne, the reaction rate is diffusion-controlled. The choice of ligand is the determining factor for success:

  • TBTA: Stabilizes Cu(I) in organic/aqueous mixtures (Best for small molecule synthesis).

  • THPTA: Water-soluble; prevents protein denaturation during bioconjugation (Best for labeling).

ReactionPathway cluster_ligands Ligand Selection Logic Alkyne 4'-Ethynyl-2-methyl-1,1'-biphenyl (Hydrophobic Alkyne) Cu_Catalyst Cu(I) Complex (CuSO4 + Ascorbate + Ligand) Alkyne->Cu_Catalyst Mixing Azide Target Azide (R-N3) Azide->Cu_Catalyst Mixing Transition Cu-Acetylide Intermediate Cu_Catalyst->Transition Coordination TBTA TBTA (Organic Solvents) Cu_Catalyst->TBTA THPTA THPTA (Aqueous/Bio) Cu_Catalyst->THPTA Product 1,4-Triazole Product (Rigid Twisted Linker) Transition->Product Cyclization

Figure 1: Mechanistic pathway of CuAAC involving hydrophobic biphenyl alkynes. Ligand selection dictates solvent compatibility.

Experimental Protocols

Protocol A: Small Molecule Synthesis (High Yield)

Application: Synthesis of mGluR5 antagonist libraries or Liquid Crystal precursors. Rationale: Uses a THF/Water system to solubilize the biphenyl alkyne while allowing the inorganic catalyst to function.

Reagents:

  • Alkyne: 4'-Ethynyl-2-methyl-1,1'-biphenyl (1.0 equiv)

  • Azide: R-N3 (1.0–1.2 equiv)

  • Solvent: THF:Water (4:1 ratio) - Crucial for solubility.

  • Catalyst: CuSO4·5H2O (5 mol%)

  • Reductant: Sodium Ascorbate (10 mol%)

Step-by-Step Procedure:

  • Dissolution: Dissolve the biphenyl alkyne (100 mg scale) and the azide in THF (4 mL).

  • Catalyst Prep: In a separate vial, dissolve CuSO4 (5 mol%) and Sodium Ascorbate (10 mol%) in Water (1 mL). The solution should turn bright yellow/orange (Cu(I) generation).

    • Note: If the azide is organic-soluble only, add it to the THF mixture.

  • Initiation: Add the aqueous catalyst solution dropwise to the THF mixture while stirring vigorously.

  • Incubation: Stir at Room Temperature (RT) for 4–12 hours.

    • Monitoring: Use TLC (Hexane/EtOAc). The alkyne spot (high R_f) should disappear.

  • Work-up: Dilute with EtOAc (20 mL), wash with brine (2 x 10 mL), and 5% NH4OH (to remove copper traces). Dry over Na2SO4 and concentrate.

  • Purification: Flash chromatography is usually required to separate the triazole from any unreacted biphenyl.

Protocol B: Bioconjugation (Protein/DNA Labeling)

Application: Attaching the biphenyl moiety as a hydrophobic probe to a protein or DNA aptamer. Rationale: The biphenyl is insoluble in PBS. It must be pre-complexed or introduced via a co-solvent spike.

Reagents:

  • Biomolecule: Azide-labeled Protein/DNA (10–50 µM in PBS).

  • Alkyne Stock: 10 mM in DMSO.

  • Ligand: THPTA (Water-soluble ligand).[1]

  • Catalyst: CuSO4 / Sodium Ascorbate.[1][2][3]

Step-by-Step Procedure:

  • Premix Complex: In a small tube, mix CuSO4 (1 mM final) and THPTA (5 mM final). Ligand:Cu ratio must be 5:1 to protect the biomolecule.[2][3]

  • Alkyne Spike: Add the biphenyl alkyne stock (DMSO) to the biomolecule solution.

    • Critical Limit: Keep DMSO concentration < 5% (v/v) to prevent protein precipitation. If the biphenyl precipitates ("crashing out"), the reaction will fail.

  • Activation: Add the Cu-THPTA complex and Sodium Ascorbate (5 mM final) to the reaction.

  • Incubation: Incubate for 1 hour at RT (or 4°C overnight) in the dark.

  • Purification: Remove unreacted biphenyl using a desalting column (PD-10) or dialysis. The hydrophobic biphenyl may stick to plasticware; use low-retention tubes.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Precipitation immediately upon addition Biphenyl alkyne insolubility (Hydrophobic crash).Increase DMSO/tBuOH % or switch to Protocol A (if not bioconjugation). Use a surfactant (0.1% Tween-20).
Reaction turns green/brown Oxidation of Cu(I) to Cu(II).Degas solvents with N2/Ar. Add more Sodium Ascorbate. Ensure Ligand (TBTA/THPTA) is fresh.
Low Yield (Bioconjugation) Steric hindrance of the 2-methyl group.Increase reaction time (up to 24h). Raise temperature to 37°C if biomolecule allows.
High Background in Assays Non-specific binding of hydrophobic biphenyl.Perform rigorous washing with DMSO-containing buffers.

Case Study: mGluR5 Tracer Development

The 4'-ethynyl-2-methyl-1,1'-biphenyl scaffold is structurally analogous to MPEP (2-methyl-6-(phenylethynyl)pyridine), a potent mGluR5 antagonist.

Workflow:

  • Design: Replace the pyridine ring of MPEP with a phenyl ring (biphenyl core) to alter metabolic stability while retaining the "kinked" geometry required for the allosteric pocket.

  • Labeling: Click an

    
    F-labeled azide (e.g., 
    
    
    
    F-fluoroethylazide) to the ethynyl biphenyl.
  • Result: A radiotracer with high lipophilicity capable of crossing the Blood-Brain Barrier (BBB).

Workflow Start Precursor Synthesis (4'-Ethynyl-2-methyl-1,1'-biphenyl) Step1 Radio-Click Reaction (18F-Azide + Cu-Catalyst) Start->Step1 DMSO/Buffer Step2 HPLC Purification (Remove excess precursor) Step1->Step2 15 min Step3 QC & Formulation (Saline/EtOH) Step2->Step3 Isolation End In Vivo PET Imaging (mGluR5 Binding) Step3->End Injection

Figure 2: Workflow for generating mGluR5 PET tracers using the biphenyl alkyne scaffold.

References

  • Rostovtsev, V. V., et al. (2002).[2] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition.

  • Gasparini, F., et al. (1999).[4] 2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist.[4] Neuropharmacology.

  • Hong, V., et al. (2009).[3] Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie.

  • Cosford, N. D., et al. (2003). [3H]-methoxymethyl-MTEP and [3H]-methoxy-PEPy: potent and selective radioligands for the metabotropic glutamate subtype 5 (mGlu5) receptor. Bioorganic & Medicinal Chemistry Letters.

  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology.

Sources

Application

Palladium-catalyzed cross-coupling of 4'-Ethynyl-2-methyl-1,1'-biphenyl

An In-Depth Guide to the Palladium-Catalyzed Cross-Coupling of 4'-Ethynyl-2-methyl-1,1'-biphenyl Application Note & Protocol for Advanced Organic Synthesis This document provides a comprehensive guide for researchers, sc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Palladium-Catalyzed Cross-Coupling of 4'-Ethynyl-2-methyl-1,1'-biphenyl

Application Note & Protocol for Advanced Organic Synthesis

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the Sonogashira cross-coupling reaction, specifically focusing on the synthesis of functionalized biarylalkynes using 4'-Ethynyl-2-methyl-1,1'-biphenyl as a key building block. The biphenyl structural motif is a privileged scaffold in medicinal chemistry, appearing in numerous pharmacologically active compounds.[1][2] This protocol details the mechanistic underpinnings, key reaction parameters, a step-by-step experimental procedure, and troubleshooting strategies to ensure a high-yielding and reproducible synthesis.

Scientific Foundation: The Sonogashira Coupling

The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3][4][5] This transformation is invaluable for constructing complex molecular architectures, particularly conjugated enynes and arylalkynes, which are prevalent in pharmaceuticals, natural products, and advanced organic materials.[5][6][7] The reaction is typically performed under mild conditions and demonstrates broad functional group tolerance, making it a powerful tool in multi-step syntheses.[3][8]

The Catalytic Machinery: Mechanism of Action

The reaction's efficiency stems from a synergistic interplay between two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[4][9] Understanding this mechanism is critical for rational optimization and troubleshooting.

  • The Palladium Cycle: This is the core of the cross-coupling process.

    • Oxidative Addition: A low-valent Palladium(0) species, typically generated in situ, reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate.[10][11][12] This is often the rate-limiting step, with reactivity favoring more easily cleaved halogens (I > Br > Cl).[13]

    • Transmetalation: The activated alkyne, in the form of a copper(I) acetylide, transfers its organic group to the palladium center, displacing the halide and forming a new Pd(II)-alkynyl complex.[11][12]

    • Reductive Elimination: The two organic groups (aryl and alkynyl) on the palladium center couple and are eliminated, forming the desired product (Ar-C≡C-R) and regenerating the active Pd(0) catalyst, which re-enters the cycle.[10][12]

  • The Copper Cycle: The role of the copper(I) co-catalyst is to activate the terminal alkyne.

    • π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.

    • Deprotonation: In the presence of a base, the acidic terminal proton of the alkyne is removed, forming a highly nucleophilic copper(I) acetylide intermediate.[9] This species is then primed for the transmetalation step with the palladium complex.

// Inputs and Outputs arx [label="Ar-X", shape=ellipse, fillcolor="#E8F0FE"]; product [label="Ar-C≡C-R", shape=ellipse, fillcolor="#E6F4EA"];

// Connections arx -> pdi; cu_acetylide -> pdi [label=" from Copper Cycle ", lhead=cluster_pd, constraint=false]; pdii -> product; } A simplified diagram of the Sonogashira catalytic cycles.

Critical Reaction Parameters: The Chemist's Toolkit

The success of the Sonogashira coupling hinges on the judicious selection of several key components.

ComponentExample(s)Role & Rationale
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄PdCl₂(PPh₃)₂ is an air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. Pd(PPh₃)₄ is a direct source of Pd(0) but is more sensitive to air and moisture. The phosphine ligands stabilize the palladium center.[4][13]
Copper(I) Co-catalyst Copper(I) Iodide (CuI)Essential for activating the terminal alkyne by forming the copper acetylide intermediate, which facilitates the crucial transmetalation step.[3][9]
Base Triethylamine (Et₃N), Diisopropylamine (DIPA)Serves a dual purpose: deprotonates the terminal alkyne to form the reactive acetylide and neutralizes the hydrogen halide (HX) formed during the reaction, preventing catalyst deactivation.[8][13]
Solvent Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), TolueneMust be anhydrous and thoroughly degassed. Oxygen can lead to catalyst decomposition (palladium black) and promote the undesirable oxidative homocoupling of the alkyne (Glaser coupling).[13][14][15]
Aryl Halide Reactivity Ar-I > Ar-OTf > Ar-Br >> Ar-ClThe choice of halide significantly impacts reaction conditions. Iodides are the most reactive and often couple at room temperature, while bromides may require heating to facilitate the oxidative addition step.[13][16]

Experimental Protocol: Coupling of an Aryl Bromide with 4'-Ethynyl-2-methyl-1,1'-biphenyl

This protocol provides a general procedure for the coupling of an aryl bromide with 4'-Ethynyl-2-methyl-1,1'-biphenyl.

Materials and Equipment
Reagents & MaterialsGrade/PuritySupplier (Example)
4'-Ethynyl-2-methyl-1,1'-biphenyl≥97%Sigma-Aldrich
Aryl Bromide (Ar-Br)≥98%Commercially Available
Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂]99%Strem Chemicals
Copper(I) Iodide (CuI)99.5%Acros Organics
Triethylamine (Et₃N)Anhydrous, ≥99.5%Sigma-Aldrich
Tetrahydrofuran (THF)Anhydrous, ≥99.9%, inhibitor-freeSigma-Aldrich
Diethyl EtherACS GradeFisher Scientific
Saturated aq. NH₄Cl
Brine
Anhydrous Magnesium Sulfate (MgSO₄)
Silica Gel230-400 mesh
Celite® 545

Equipment: Schlenk flask, magnetic stirrer hotplate, Schlenk line (or glovebox), syringes, needles, TLC plates, rotary evaporator, column chromatography setup.

Step-by-Step Methodology

Workflow

  • Inert Atmosphere Preparation:

    • Place a magnetic stir bar into a flame-dried Schlenk flask.

    • Seal the flask with a rubber septum and connect it to a Schlenk line.

    • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Reagent Loading:

    • Under a positive flow of inert gas, add 4'-Ethynyl-2-methyl-1,1'-biphenyl (1.0 eq), the aryl bromide (1.1 eq), PdCl₂(PPh₃)₂ (0.03 eq, 3 mol%), and CuI (0.06 eq, 6 mol%) to the flask.

    • Scientist's Note: The aryl bromide is used in slight excess to ensure complete consumption of the more valuable biphenyl alkyne. Catalyst loading can be optimized but 3 mol% is a robust starting point.

  • Solvent and Base Addition:

    • Via syringe, add anhydrous, degassed THF (to achieve a ~0.1 M concentration with respect to the limiting reagent).

    • Next, add anhydrous, degassed triethylamine (3.0 eq) via syringe. The solution will typically turn from a clear yellow to a darker, sometimes heterogeneous mixture.

  • Reaction Execution and Monitoring:

    • Stir the reaction mixture vigorously at room temperature. If no reaction is observed by TLC after 1-2 hours, gently heat the mixture to 50-60 °C.[6][16]

    • Causality: Heating provides the necessary activation energy for the oxidative addition of less reactive aryl bromides.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the limiting starting material is consumed (typically 4-24 hours).

  • Reaction Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with diethyl ether and filter it through a short plug of Celite® to remove insoluble catalyst residues and salts.[14] Wash the pad with additional diethyl ether.

    • Combine the organic filtrates and wash sequentially with saturated aqueous NH₄Cl (to remove the copper catalyst) and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure cross-coupled product.

Troubleshooting Common Issues

Even robust reactions can encounter issues. A systematic approach to troubleshooting is key to success.

ProblemProbable Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inactive Pd catalyst.[13] 2. Oxygen contamination.[14] 3. Impure reagents/solvents.1. Use a fresh bottle of catalyst or a more stable precatalyst. 2. Ensure rigorous degassing of solvents and maintain a strict inert atmosphere.[13] 3. Purify starting materials and use anhydrous solvents.
Significant Alkyne Homocoupling (Glaser Product) 1. Presence of oxygen.[13] 2. High concentration of CuI catalyst. 3. High alkyne concentration.1. Improve inert atmosphere technique.[14] 2. Reduce CuI loading to 1-3 mol%. 3. Add the alkyne solution slowly via syringe pump over 1-2 hours.[14][17] 4. Consider a copper-free protocol.[13]
Formation of Palladium Black Catalyst decomposition.[13]1. Ensure high purity of all reagents and solvents. 2. Avoid excessive heating. 3. Some solvents (like THF) can sometimes promote decomposition; consider switching to DMF or a Toluene/Amine mixture.[15]
Reaction Stalls Insufficient reactivity of the aryl bromide.1. Increase reaction temperature.[16] 2. Switch to a more electron-rich and/or bulky phosphine ligand (e.g., XPhos, dppf) which can accelerate the oxidative addition step.[14][16]

Safety Precautions

  • Reagents: Palladium catalysts are toxic and should be handled with care in a fume hood. Copper iodide is harmful if swallowed or inhaled. Organic solvents (THF, ether) are highly flammable. Triethylamine is corrosive and has a strong odor.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Engineering Controls: All operations should be performed in a well-ventilated chemical fume hood. The use of a Schlenk line requires proper training to handle pressure differences safely.

References

  • Vedantu. (2020, June 19). Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • ResearchGate. (2025, August 9). Theoretical Study on the Mechanism of Sonogashira Coupling Reaction. [Link]

  • Reddit. (2020, August 7). Sonogashira troubleshooting help needed : r/Chempros. [Link]

  • Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen : r/Chempros. [Link]

  • ResearchGate. (2014, May 1). What is the best procedure for Sonogashira coupling?[Link]

  • Nobel Prize Outreach. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • PMC. (2024, February 16). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. [Link]

  • ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]

  • PolyU Institutional Research Archive. Palladium-Catalyzed C(sp2) - N Bond Formation. [Link]

  • Chemistry LibreTexts. (2023, August 2). Pd-Catalyzed Cross Coupling Reactions. [Link]

  • MDPI. (2017, May 9). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]

  • ResearchGate. Synthesis of 2-((4-methoxyphenyl)ethynyl)aniline via sonogashira Cross Coupling. [Link]

  • Arabian Journal of Chemistry. (2013, May 1). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. [Link]

  • ResearchGate. (2025, August 10). Synthesis of N-([1,1'-biphenyl]-4-ylmethyl)-4- methylpyridin-2-amines and Antibacterial Evaluation. [Link]

  • PubMed. (2020, August 15). Design, synthesis and biological evaluation of 2-methyl-(1,1'-biphenyl)-pyrimidine conjugates. [Link]

  • PMC. Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents. [Link]

  • Beilstein Journals. (2025, April 24). Synthesis, anti-inflammatory effect and in silico approaches of 4-(1-methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones. [Link]

Sources

Method

Application Note: Advanced Synthesis &amp; Utilization of 4'-Ethynyl-2-methyl-1,1'-biphenyl Scaffolds in Blue OLEDs

Part 1: Executive Summary & Strategic Rationale The "Steric Twist" Strategy in Blue OLEDs The development of deep-blue Organic Light Emitting Diodes (OLEDs) faces a critical thermodynamic challenge: confining high-energy...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

The "Steric Twist" Strategy in Blue OLEDs

The development of deep-blue Organic Light Emitting Diodes (OLEDs) faces a critical thermodynamic challenge: confining high-energy excitons within the Emissive Layer (EML). Standard biphenyl cores (like CBP) often suffer from planarity, which leads to extended conjugation (lowering Triplet Energy,


) and 

-

stacking (causing Aggregation-Caused Quenching, ACQ).

The 4'-Ethynyl-2-methyl-1,1'-biphenyl scaffold addresses these failures via the "Ortho-Methyl Effect."

  • Conjugation Break: The steric bulk of the methyl group at the 2-position forces the two phenyl rings into a non-planar dihedral angle (

    
    ). This effectively confines the wavefunction, raising the 
    
    
    
    to levels suitable for hosting blue phosphors (
    
    
    eV).
  • Solubility & Morphology: The twisted geometry prevents crystallization, improving solubility in organic solvents for solution-processed OLEDs and enhancing amorphous film stability.

  • Functional Handle: The 4'-ethynyl group acts as a versatile "click" or cross-coupling handle, allowing the scaffold to be attached to hole-transporting (e.g., Carbazole) or electron-transporting (e.g., Triazine) cores without lowering the bandgap.

Mechanism of Action

The following diagram illustrates the structural logic:

TwistMechanism Standard Standard Biphenyl (Planar) Issue Issue: Extended Conjugation Low Triplet Energy Standard->Issue Pi-Stacking Modified 2-Methyl-Biphenyl (Twisted Scaffold) Benefit Benefit: Exciton Confinement High Triplet Energy Modified->Benefit Dihedral Twist (>60°) Handle 4'-Ethynyl Group (Reactive Handle) Modified->Handle Functionalization

Figure 1: Comparative logic of the steric twist strategy. The 2-methyl substitution disrupts planarity, preserving high triplet energy essential for blue OLEDs.

Part 2: Synthesis Protocols

Protocol A: Synthesis of the 4'-Ethynyl-2-methyl-1,1'-biphenyl Scaffold

Objective: Synthesize the core scaffold with high regioselectivity. Purity Requirement: >99.5% (HPLC), Sublimation Grade.

Reagents & Equipment[1][2]
  • Precursors: 2-Methylphenylboronic acid, 1-bromo-4-iodobenzene, Trimethylsilylacetylene (TMSA).

  • Catalysts:

    
     (Tetrakis), 
    
    
    
    .[3]
  • Solvents: Toluene (anhydrous), THF (inhibitor-free), Diethylamine (

    
    ).
    
  • Atmosphere: Argon or Nitrogen (strictly anaerobic).

Step-by-Step Workflow

Step 1: Regioselective Suzuki Coupling Rationale: We exploit the reactivity difference between Aryl-Iodide and Aryl-Bromide. Pd(0) inserts into the C-I bond significantly faster than the C-Br bond.

  • Charge: In a 500 mL Schlenk flask, combine 1-bromo-4-iodobenzene (1.0 eq) and 2-methylphenylboronic acid (1.1 eq).

  • Solvent System: Add Toluene:Ethanol:Water (4:1:1 ratio). The biphasic system aids in dissolving inorganic bases.

  • Base: Add

    
     (2.5 eq).
    
  • Degas: Sparge with Argon for 30 minutes. Critical: Oxygen poisons the Pd catalyst and promotes homocoupling.

  • Catalysis: Add

    
     (0.03 eq) under positive Argon flow.
    
  • Reflux: Heat to 90°C for 12 hours. Monitor via TLC (Hexane eluent).

  • Workup: Extract with DCM, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Silica, 100% Hexane). Isolate 4'-bromo-2-methyl-1,1'-biphenyl .

Step 2: Sonogashira Coupling (TMS Protection)

  • Charge: Dissolve the bromo-intermediate (from Step 1) in anhydrous

    
     (or THF/TEA mixture).
    
  • Catalyst: Add

    
     (0.02 eq) and CuI (0.01 eq).
    
  • Reagent: Add TMS-acetylene (1.2 eq) dropwise.

  • Reaction: Heat to 60°C for 6–8 hours.

    • Note: The methyl group steric hindrance is far from the 4'-position, so this reaction proceeds with standard kinetics.

  • Purification: Filter off ammonium salts, concentrate, and pass through a short silica plug.

Step 3: Deprotection

  • Reaction: Dissolve TMS-intermediate in MeOH/THF (1:1). Add

    
     (2.0 eq). Stir at RT for 2 hours.
    
  • Isolation: Aqueous workup.[4]

  • Final Purification: Recrystallization from Ethanol/Hexane followed by Vacuum Sublimation (

    
     Torr, source temp ~140°C). OLEDs fail if traces of Pd or halides remain.
    
Protocol B: Application - Synthesis of a "Twisted" Host Material

Objective: Use the scaffold to create a Bipolar Host (e.g., Cz-Me-BP ) by coupling to a Carbazole core.

Workflow Diagram

SynthesisFlow Start1 2-Methylphenyl- boronic acid Step1 Step 1: Selective Suzuki (Target C-I bond) Start1->Step1 Start2 1-Bromo- 4-iodobenzene Start2->Step1 Inter1 Intermediate: 4'-Bromo-2-methyl-1,1'-biphenyl Step1->Inter1 Step2 Step 2: Sonogashira (+ TMS-Acetylene) Inter1->Step2 Inter2 TMS-Protected Alkyne Step2->Inter2 Step3 Step 3: Deprotection (K2CO3 / MeOH) Inter2->Step3 FinalScaffold TARGET SCAFFOLD: 4'-Ethynyl-2-methyl-1,1'-biphenyl Step3->FinalScaffold AppStep Application: Coupling to Carbazole Core FinalScaffold->AppStep OLEDMat Final OLED Host Material (High Et, Amorphous) AppStep->OLEDMat

Figure 2: Synthetic pathway from raw precursors to the functional OLED host material.

Protocol
  • Coupling Partner: 3,6-Di-tert-butyl-9-(4-iodophenyl)-9H-carbazole (Hole Transport Unit).

  • Reaction: Perform a second Sonogashira coupling between the 4'-Ethynyl-2-methyl-1,1'-biphenyl and the iodophenyl-carbazole.

  • Conditions:

    
    , CuI, Toluene/Diisopropylamine, 80°C.
    
  • Result: A molecule where the Carbazole and Biphenyl are separated by an alkyne spacer, with the methyl group ensuring the biphenyl remains twisted. This creates a "Wide Bandgap Host."[5]

Part 3: Characterization & Data Analysis[6]

Key Material Properties

The following table highlights the impact of the 2-methyl substitution compared to a standard non-substituted analogue.

PropertyStandard (4'-Ethynyl-biphenyl)Target (2-Methyl-Scaffold) Impact on OLED Performance
Dihedral Angle ~35° (Planar-like)~65° - 75° Reduces conjugation; increases Triplet Energy.
Triplet Energy (

)
~2.6 eV> 2.8 eV Essential to prevent back-energy transfer from Blue Phosphors.
Solubility (Toluene) Moderate (<10 mg/mL)High (>30 mg/mL) Enables Inkjet Printing / Spin Coating.
Thermal (

)
LowerHigher Suppresses crystallization during device operation.[6]
Quality Control Checkpoints

To ensure device reliability, the synthesized material must pass these checks:

  • 1H NMR: Look for the characteristic methyl singlet at

    
     ppm. Note: Due to atropisomerism (restricted rotation), aromatic peaks may appear broadened at room temperature.
    
  • TGA (Thermogravimetric Analysis): The 5% weight loss temperature (

    
    ) should be 
    
    
    
    to withstand vacuum deposition.
  • Elemental Analysis: Carbon/Hydrogen ratios must be within 0.3% of theoretical values.

References

  • Gantenbein, M., et al. (2015). "New 4,4′-Bis(9-carbazolyl)–Biphenyl Derivatives with Locked Carbazole–Biphenyl Junctions: High-Triplet State Energy Materials." Chemistry – A European Journal.

  • Tao, Y., et al. (2011). "Recent advances in the synthesis and characterization of bipolar host materials for blue phosphorescent OLEDs." Chemical Society Reviews.

  • Sonogashira, K. (2002). "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides." Journal of Organometallic Chemistry.

  • Jeon, S. O., & Lee, J. Y. (2012). "High triplet energy host materials for blue phosphorescent organic light-emitting diodes."[7][8] Journal of Materials Chemistry.

  • Sasabe, H., & Kido, J. (2012). "Multifunctional Materials in High-Performance OLEDs: Challenges for Solid-State Lighting." Chemistry of Materials.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4'-Ethynyl-2-methyl-1,1'-biphenyl

This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to the post-reaction purification of 4'-Ethynyl-2-methyl-1,1'-biphenyl. This doc...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to the post-reaction purification of 4'-Ethynyl-2-methyl-1,1'-biphenyl. This document offers troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this and structurally related compounds.

I. Introduction to Purification Challenges

4'-Ethynyl-2-methyl-1,1'-biphenyl is a valuable building block in organic synthesis, often utilized in the construction of complex molecules for pharmaceutical and materials science applications. Its synthesis, commonly achieved through cross-coupling reactions like the Sonogashira coupling, can result in a mixture of the desired product, unreacted starting materials, catalysts, and various byproducts.[1][2] The unique structural features of this molecule—a non-polar biphenyl core, a reactive terminal alkyne, and a methyl group imparting steric hindrance—present specific challenges for its purification.

Key challenges include:

  • Co-elution of structurally similar impurities: Unreacted starting materials and homocoupled byproducts often have polarities very close to the target compound, making chromatographic separation difficult.

  • Reactivity of the terminal alkyne: The terminal alkyne is susceptible to side reactions, such as homocoupling (Glaser coupling), especially in the presence of copper catalysts.[1] The acidic nature of the terminal proton can also lead to interactions with basic impurities or chromatography media.[3]

  • Product stability: The purified compound's stability, particularly the terminal alkyne, needs to be considered during storage to prevent degradation or oligomerization.[4]

This guide will provide practical solutions and theoretical explanations to navigate these challenges effectively.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 4'-Ethynyl-2-methyl-1,1'-biphenyl.

Problem 1: Low yield after column chromatography.

Possible Cause 1: Irreversible adsorption on silica gel.

  • Explanation: The terminal alkyne's acidic proton can interact strongly with the slightly acidic silanol groups on the surface of silica gel, leading to irreversible adsorption and loss of product.[5] Additionally, residual palladium catalysts from the coupling reaction can chelate with the alkyne and stick to the silica.

  • Solution:

    • Deactivate the silica gel: Before preparing the column, treat the silica gel with a small amount of a basic modifier, such as triethylamine (typically 0.1-1% v/v in the eluent). This will neutralize the acidic silanol groups and minimize product adsorption.

    • Alternative stationary phases: Consider using a less acidic stationary phase like alumina (neutral or basic) or a reversed-phase silica gel for purification.[6]

    • Pre-column filtration: Pass the crude reaction mixture through a small plug of Celite® or a short pad of silica gel to remove baseline impurities and some catalyst residues before loading onto the main column.

Possible Cause 2: Product decomposition on the column.

  • Explanation: Prolonged exposure to the stationary phase, especially if it is acidic, can catalyze the decomposition of sensitive compounds. The terminal alkyne group can be particularly susceptible to hydration or other acid-catalyzed reactions.

  • Solution:

    • Optimize the solvent system for faster elution: A well-chosen eluent will move the product through the column more quickly, reducing the contact time with the stationary phase. Aim for a retention factor (Rf) of 0.2-0.4 on TLC for good separation and reasonable elution time.

    • Use flash chromatography: This technique employs pressure to increase the flow rate of the mobile phase, significantly reducing the purification time.[7]

Problem 2: Incomplete separation of product from starting materials or byproducts.

Possible Cause 1: Inappropriate solvent system.

  • Explanation: The polarity of the eluent is critical for achieving good separation. For non-polar compounds like 4'-Ethynyl-2-methyl-1,1'-biphenyl, a non-polar solvent system is typically required.

  • Solution:

    • Systematic solvent screening: Use thin-layer chromatography (TLC) to test various solvent systems. Start with a non-polar solvent like hexane or heptane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane.

    • Utilize toluene or other aromatic solvents: The biphenyl structure of the target molecule can have specific interactions (π-π stacking) with aromatic solvents, which can sometimes improve separation from non-aromatic impurities.

Solvent System (v/v) Typical Application Notes
Hexane/Ethyl Acetate (99:1 to 90:10)General purpose for non-polar compounds.A good starting point for optimization.
Heptane/Dichloromethane (95:5 to 80:20)Can offer different selectivity compared to ethyl acetate systems.Dichloromethane is a stronger solvent than ethyl acetate for many compounds.
Toluene/Hexane (10:90 to 50:50)May improve separation of aromatic compounds.Useful if co-elution with non-aromatic impurities is an issue.

Possible Cause 2: Homocoupled alkyne byproduct.

  • Explanation: A common byproduct in Sonogashira couplings is the homocoupling of the terminal alkyne, leading to a symmetrical diyne. This byproduct often has a polarity very similar to the desired product.

  • Solution:

    • Copper-free Sonogashira conditions: If this is a recurring issue, consider modifying the reaction to use copper-free Sonogashira conditions to minimize the formation of this byproduct.[1]

    • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for removing the homocoupled dimer, as its symmetrical structure may lead to different crystal packing and solubility properties.[8][9]

Problem 3: Product appears as an oil, even though it is expected to be a solid.

Possible Cause 1: Presence of residual solvent.

  • Explanation: Even small amounts of residual high-boiling solvents from the reaction or column chromatography can prevent the product from solidifying.

  • Solution:

    • High-vacuum drying: Dry the sample under high vacuum for an extended period, possibly with gentle heating if the compound is thermally stable.

    • Trituration: Add a non-solvent (a solvent in which your product is insoluble, but the impurities are soluble) to the oil and stir or sonicate. This can help to wash away the residual solvent and induce crystallization. Hexane or pentane are good initial choices for this non-polar compound.

Possible Cause 2: Presence of impurities.

  • Explanation: Impurities can act as a "eutectic mixture," lowering the melting point of the product and preventing it from crystallizing.[8]

  • Solution:

    • Re-purification: If the product is still oily after thorough drying, it may require another round of purification. Consider using a different purification technique (e.g., recrystallization instead of chromatography) or a different solvent system for chromatography.

    • Seeding: If you have a small amount of pure, solid product, adding a "seed crystal" to the oil can sometimes induce crystallization.[8]

III. Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification method for 4'-Ethynyl-2-methyl-1,1'-biphenyl?

A1: For most lab-scale syntheses, flash column chromatography on silica gel is the most common and effective initial purification method.[7] It allows for the separation of the product from catalyst residues, polar byproducts, and some unreacted starting materials. However, for achieving high purity, especially for analytical standards or final drug compounds, a subsequent recrystallization step is often necessary if the product is a solid.[9]

Q2: How can I choose the right solvent for recrystallization?

A2: The ideal recrystallization solvent is one in which your product is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[8][9] For 4'-Ethynyl-2-methyl-1,1'-biphenyl, which is a relatively non-polar molecule, you should start by testing solvents like hexanes, heptane, ethanol, or isopropanol. A mixed solvent system, such as ethanol/water or dichloromethane/hexane, can also be effective.[10] To test solvents, dissolve a small amount of your crude product in a minimal amount of the hot solvent and then allow it to cool to see if crystals form.

Q3: My purified product is a white solid, but it turns yellow or brown over time. What is happening and how can I prevent it?

A3: The terminal alkyne group can be susceptible to slow air oxidation or polymerization, especially when exposed to light and air.[4] This can lead to the formation of colored impurities. To prevent this:

  • Storage: Store the purified compound under an inert atmosphere (nitrogen or argon) in a tightly sealed container.

  • Temperature: Store it at a low temperature (e.g., in a refrigerator or freezer) to slow down potential decomposition reactions.

  • Light protection: Use an amber-colored vial or wrap the vial in aluminum foil to protect it from light.

Q4: Can I use reversed-phase chromatography for purification?

A4: Yes, reversed-phase high-performance liquid chromatography (RP-HPLC) can be an excellent method for purifying 4'-Ethynyl-2-methyl-1,1'-biphenyl, especially for achieving very high purity on a smaller scale.[5] Given the non-polar nature of the molecule, a C18 or a biphenyl stationary phase would be suitable.[11][12] A typical mobile phase would be a gradient of water and an organic solvent like acetonitrile or methanol.

IV. Experimental Workflow

The following diagram illustrates a general workflow for the purification of 4'-Ethynyl-2-methyl-1,1'-biphenyl.

PurificationWorkflow cluster_reaction Post-Reaction Work-up cluster_purification Purification cluster_analysis Purity Analysis cluster_final Final Product Workup Aqueous Work-up (e.g., quench, extract, dry) Column Flash Column Chromatography (Silica Gel or Alumina) Workup->Column Crude Product Recrystallization Recrystallization (if solid) Column->Recrystallization Partially Pure Product TLC TLC Analysis Column->TLC Monitor Fractions Filtration Filtration & Drying Recrystallization->Filtration FinalProduct Pure 4'-Ethynyl-2-methyl-1,1'-biphenyl Filtration->FinalProduct High Purity Product NMR NMR Spectroscopy LCMS LC-MS FinalProduct->NMR Characterization FinalProduct->LCMS Purity Check

Caption: General purification workflow for 4'-Ethynyl-2-methyl-1,1'-biphenyl.

V. References

  • Dannan, G. A., Mileski, G. J., & Aust, S. D. (1982). Purification of polybrominated biphenyl congeners. Journal of Toxicology and Environmental Health, 9(3), 423-438. [Link]

  • ChemBK. (n.d.). 1,1'-Biphenyl, 4-ethynyl-4'-methyl-. ChemBK. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Purification. Cooperative Organic Chemistry Student Laboratory Manual. [Link]

  • LCGC North America. (2017, June 1). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Not Voodoo. [Link]

  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. [Link]

  • Chromatography Today. (n.d.). The Ascentis Express Biphenyl U/HPLC Column: A New Choice in Selectivity. Chromatography Today. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Ethynyl-1,1'-biphenyl. PubChem. [Link]

  • Google Patents. (n.d.). CN101045670A - Process for purifying biphenyl. Google Patents.

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]

  • Chemistry Steps. (2025, October 26). Acidity of Terminal Alkynes. Chemistry Steps. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • MDPI. (2023, August 18). Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. Molecules. [Link]

Sources

Optimization

Preventing Glaser homocoupling during 4'-Ethynyl-2-methyl-1,1'-biphenyl reactions

Topic: Prevention of Glaser Homocoupling in Cross-Coupling Reactions Ticket ID: GLASER-PREV-001 Status: Active Support Tier: Senior Application Scientist Executive Summary & Problem Context The Issue: Users synthesizing...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Glaser Homocoupling in Cross-Coupling Reactions Ticket ID: GLASER-PREV-001 Status: Active Support Tier: Senior Application Scientist

Executive Summary & Problem Context

The Issue: Users synthesizing 4'-Ethynyl-2-methyl-1,1'-biphenyl derivatives frequently encounter a specific impurity: the 1,3-diyne dimer (Glaser product).

The Cause: While the 2-methyl group on the A-ring of your biphenyl scaffold induces a steric twist that aids solubility, the 4'-ethynyl group on the B-ring remains sterically exposed. In the presence of Copper(I) and trace Oxygen, this terminal alkyne undergoes oxidative homocoupling (


) rather than the desired Sonogashira cross-coupling.[1]

The Solution Hierarchy:

  • Elimination: Switch to Copper-Free conditions (Recommended).[1]

  • Suppression: If Copper is required, strictly control Oxygen (Freeze-Pump-Thaw) and Kinetic parameters (Slow Addition).

Mechanistic Insight: The "Fork in the Road"

To prevent the side reaction, you must understand where the mechanism diverges. The presence of Oxygen acts as a "switch," diverting the Copper acetylide from the Transmetallation cycle (Productive) to the Oxidation cycle (Destructive).

GlaserVsSonogashira Alkyne 4'-Ethynyl-2-methyl-1,1'-biphenyl Cu_Acetylide Cu-Acetylide Intermediate Alkyne->Cu_Acetylide + Base Cu_Cat Cu(I) Catalyst Cu_Cat->Cu_Acetylide Oxygen Oxygen (O2) Present? Cu_Acetylide->Oxygen Pd_Cycle Pd-Cycle (Transmetallation) Oxygen->Pd_Cycle NO (Inert Gas) Glaser_Cycle Oxidative Dimerization (Glaser Coupling) Oxygen->Glaser_Cycle YES (Trace Air) Desired Target Cross-Coupled Product Pd_Cycle->Desired Dimer 1,3-Diyne Dimer (Impurity) Glaser_Cycle->Dimer

Figure 1: The mechanistic divergence. Oxygen is the critical gating factor that triggers the formation of the homocoupled impurity.[1]

Protocol A: Copper-Free Sonogashira (Recommended)

Why use this? This protocol completely eliminates the Copper(I) species required for the Glaser mechanism. Since 4'-Ethynyl-2-methyl-1,1'-biphenyl is an aryl alkyne, it is sufficiently reactive to couple without Copper acceleration in many cases.

Reagents:

  • Catalyst:

    
     (2–5 mol%) or 
    
    
    
    + XPhos (for difficult substrates).
  • Base/Solvent: Pyrrolidine or Piperidine (acts as both base and ligand).

  • Temperature: 60°C – 80°C.

Step-by-Step Workflow:

  • Charge: Add aryl halide (1.0 equiv), Pd-catalyst (0.03 equiv), and the biphenyl alkyne (1.1 equiv) to a reaction vial.

  • Solvent: Add degassed Pyrrolidine (or Piperidine). Note: Do not use weak bases like TEA without Copper; they are often insufficient for Cu-free deprotonation.

  • Inert: Seal and purge with Argon for 5 minutes.

  • Heat: Stir at 60°C. Monitor via TLC.

  • Validation: If the reaction is sluggish after 4 hours, increase T to 80°C. Do not add Copper.

Protocol B: Copper-Suppressed Conditions

Why use this? If your electrophile (coupling partner) is unreactive (e.g., aryl chloride or electron-rich aryl bromide), you may need Copper to accelerate the reaction. You must then rely on Kinetic Control .

Strategy 1: The Freeze-Pump-Thaw (Oxygen Removal)

Sparging (bubbling gas) is often insufficient to remove dissolved oxygen that triggers Glaser coupling.

FPT_Cycle Step1 1. FREEZE Submerge flask in Liquid N2 until solvent is solid. Step2 2. PUMP Apply high vacuum (5-10 min). Do not thaw yet. Step1->Step2 Step3 3. THAW Close vacuum. Remove N2 bath. Thaw in warm water bath. Step2->Step3 Step4 4. BACKFILL Fill with Argon/Nitrogen. Step3->Step4 Decision Repeat 3X? Step4->Decision Decision->Step1 No Ready Ready for Catalyst Addition Decision->Ready Yes

Figure 2: The Freeze-Pump-Thaw cycle. This must be performed on the solvent/base mixture BEFORE adding the catalyst.

Strategy 2: Kinetic Control (Slow Addition)

Glaser coupling is second-order with respect to the alkyne concentration. Cross-coupling is first-order. Therefore, keeping the alkyne concentration low favors cross-coupling.

Protocol:

  • Dissolve the aryl halide, Pd catalyst, CuI, and Base in the reaction flask.

  • Dissolve your 4'-Ethynyl-2-methyl-1,1'-biphenyl in a separate syringe with degassed solvent.

  • Use a Syringe Pump to add the alkyne solution dropwise over 1–2 hours at the reaction temperature.

Troubleshooting & FAQs

Q1: My reaction mixture turned green/blue. What happened?

A: This is the tell-tale sign of Copper oxidation.

  • Diagnosis:

    
     is yellow/colorless. 
    
    
    
    is blue/green. Oxygen has entered the system, oxidizing your catalyst and fueling the Glaser cycle.[1][2][3][4]
  • Fix: The batch is likely compromised with homocouple. For the next run, check your septa for leaks and use the Freeze-Pump-Thaw method. You can try adding a reducing agent like Sodium Ascorbate (5 mol%) to revert

    
     to 
    
    
    
    in situ.
Q2: How do I separate the homocouple dimer from my product?

A: The dimer of 4'-Ethynyl-2-methyl-1,1'-biphenyl is highly non-polar and symmetrical.

  • TLC: The dimer will likely run near the solvent front (High Rf) in non-polar solvents (Hexane/EtOAc).

  • Solubility: The dimer is often significantly less soluble than the cross-coupled product. Try triturating the crude solid with cold Methanol or Hexanes; the dimer may remain as a solid precipitate while your product dissolves (or vice versa, depending on the coupling partner).

Q3: Can I use a protecting group instead?

A: Yes. If the slow addition fails, use the TMS-protected analog (4'-(TMS-ethynyl)-2-methyl-1,1'-biphenyl ).

  • Method: Perform a "One-Pot, Two-Step" reaction. Use a fluoride source (TBAF) or base (KOH/MeOH) in situ to deprotect the alkyne slowly. This generates the free alkyne at a very low concentration, statistically preventing it from finding another alkyne molecule to dimerize with.

Comparative Data: Prevention Strategies

StrategyComplexityGlaser SuppressionReaction RateRecommended For
Copper-Free Low100% (Eliminated) SlowerStandard Aryl Iodides/Bromides
Freeze-Pump-Thaw HighHigh (90-95%)FastDifficult substrates requiring Cu
Slow Addition MediumMedium (70-80%)FastScale-up processes
In-situ Deprotection HighVery High (95%+)MediumHighly reactive alkynes

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[5] Chemical Reviews, 107(3), 874–922.

  • Glaser, C. (1869).[2][4][6] Beiträge zur Kenntniss des Acetenylbenzols. Berichte der deutschen chemischen Gesellschaft, 2(1), 422–424. (Foundational mechanism).

  • Evano, G., & Blanchard, N. (2013). Copper-Mediated Cross-Coupling Reactions. John Wiley & Sons. (Detailed suppression protocols).
  • Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction.[2][4] Angewandte Chemie International Edition, 39(15), 2632–2657.

Disclaimer: These protocols are intended for use by trained chemical professionals. Always review the Safety Data Sheet (SDS) for 4'-Ethynyl-2-methyl-1,1'-biphenyl and all catalysts before proceeding.

Sources

Troubleshooting

Storage stability and degradation of 4'-Ethynyl-2-methyl-1,1'-biphenyl

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and managing the storage stability and degradation of 4'-Ethynyl-2-methyl-...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and managing the storage stability and degradation of 4'-Ethynyl-2-methyl-1,1'-biphenyl. This document is designed to offer practical, field-proven insights and troubleshooting strategies to ensure the integrity of your experiments and drug development programs.

Introduction

4'-Ethynyl-2-methyl-1,1'-biphenyl is a molecule of significant interest in medicinal chemistry and materials science due to its unique structural features: a biphenyl core, a reactive ethynyl group, and a methyl substituent. These features, while conferring desirable properties, also introduce potential stability challenges. Understanding the degradation pathways and implementing proper storage and handling protocols are critical for obtaining reliable and reproducible experimental results. This guide provides a framework for assessing and controlling the stability of this compound.

Frequently Asked Questions (FAQs)

Here are some common questions regarding the stability and handling of 4'-Ethynyl-2-methyl-1,1'-biphenyl:

Q1: What are the primary factors that can cause degradation of 4'-Ethynyl-2-methyl-1,1'-biphenyl?

A1: The primary factors that can lead to the degradation of this compound are exposure to light (photodegradation), heat (thermal degradation), oxygen (oxidation), and strong acids or bases (hydrolysis). The terminal ethynyl group is particularly susceptible to oxidation and polymerization, while the biphenyl core can undergo enzymatic degradation in biological systems.[1]

Q2: What are the recommended storage conditions for solid 4'-Ethynyl-2-methyl-1,1'-biphenyl?

A2: To ensure long-term stability, the solid compound should be stored in a tightly sealed, opaque container to protect it from light and moisture.[2] It is recommended to store it in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[3][4][5][6] For extended storage, maintaining the compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or -80°C) is advisable.

Q3: How should I store solutions of 4'-Ethynyl-2-methyl-1,1'-biphenyl?

A3: Solutions are generally less stable than the solid form. If you need to store solutions, use a high-purity, dry, and degassed solvent. Store the solution in a tightly sealed vial with an inert gas headspace, protected from light, and at a low temperature (ideally -80°C). Prepare fresh solutions whenever possible for critical experiments.

Q4: What are the potential degradation products of 4'-Ethynyl-2-methyl-1,1'-biphenyl?

A4: While specific degradation products for this molecule are not extensively documented, based on its structure, potential degradation pathways include oxidation of the ethynyl group to form aldehydes, ketones, or carboxylic acids.[7] The biphenyl core could undergo hydroxylation and ring-opening, similar to other biphenyl compounds.[8][9] Polymerization of the ethynyl group is also a possibility, especially under heat or light exposure.

Q5: What analytical techniques are suitable for monitoring the stability of this compound?

A5: High-Performance Liquid Chromatography (HPLC) with a UV detector is a robust method for quantifying the parent compound and detecting degradation products.[1] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, potentially after derivatization, to identify volatile degradants.[10][11] For structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective.[12][13]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with 4'-Ethynyl-2-methyl-1,1'-biphenyl.

Observed Issue Potential Cause Recommended Action
Inconsistent biological activity or analytical results between batches. Degradation of the compound due to improper storage or handling.1. Verify the purity of each new batch upon receipt using HPLC or NMR. 2. Implement strict storage protocols as outlined in the FAQs. 3. Perform a short-term stability study on your current batch (see Protocol 1).
Appearance of new, unexpected peaks in HPLC chromatograms over time. The compound is degrading in solution.1. Prepare fresh solutions for each experiment. 2. If storage of solutions is unavoidable, store them at -80°C under an inert atmosphere and for a validated period. 3. Characterize the new peaks using LC-MS to understand the degradation pathway.
Discoloration or change in the physical appearance of the solid compound. Potential oxidation or polymerization.1. Do not use the discolored material for experiments. 2. Re-purify a small amount of the material if possible and re-characterize it. 3. Review your storage conditions to ensure the container is airtight and protected from light.
Low recovery after extraction from biological matrices. Degradation during the extraction process.1. Minimize the exposure of the sample to high temperatures and light during extraction.[14] 2. Consider using antioxidants in your extraction solvent. 3. Optimize the extraction pH to maintain the stability of the compound.

Experimental Protocols

Protocol 1: Short-Term Stability Assessment in Solution

This protocol outlines a simple experiment to assess the stability of 4'-Ethynyl-2-methyl-1,1'-biphenyl in a chosen solvent over a typical experimental timeframe.

Objective: To determine the stability of the compound in solution under ambient laboratory conditions.

Materials:

  • 4'-Ethynyl-2-methyl-1,1'-biphenyl

  • High-purity solvent (e.g., DMSO, Acetonitrile)

  • HPLC system with UV detector

  • Volumetric flasks and pipettes

  • Autosampler vials

Procedure:

  • Prepare a stock solution of 4'-Ethynyl-2-methyl-1,1'-biphenyl at a known concentration (e.g., 1 mg/mL) in your chosen solvent.

  • Immediately analyze an aliquot of the freshly prepared solution by HPLC to obtain the initial (T=0) peak area and purity.

  • Store the stock solution under your typical laboratory conditions (e.g., on the benchtop at room temperature, protected from light).

  • Analyze aliquots of the stock solution at regular intervals (e.g., 1, 2, 4, 8, 24 hours).

  • Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.

  • Plot the percentage remaining versus time to visualize the degradation profile.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation pathways and products under stress conditions.

Materials:

  • 4'-Ethynyl-2-methyl-1,1'-biphenyl

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • High-purity solvent (e.g., Acetonitrile/Water mixture)

  • HPLC-UV and/or HPLC-MS system

  • pH meter

  • Heating block or water bath

  • Photostability chamber

Procedure:

  • Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N HCl. Heat the solution at 60°C for 24-48 hours.[15]

  • Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N NaOH. Heat the solution at 60°C for 24-48 hours.[15]

  • Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% H₂O₂. Store at room temperature for 24-48 hours.[15]

  • Thermal Degradation: Prepare a solution of the compound and heat it at 70°C for 48 hours. Also, store the solid compound at an elevated temperature (e.g., 60°C).

  • Photodegradation: Expose a solution and the solid compound to light in a photostability chamber according to ICH Q1B guidelines.

  • Analysis: At the end of the stress period, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC method. Compare the chromatograms to that of an unstressed control sample to identify and quantify degradation products.

Visualizing Workflows and Pathways

Workflow for Stability Assessment

Stability_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Outcome Prep_Solid Prepare Solid Sample Thermal Thermal Stress Prep_Solid->Thermal Photo Photostability Prep_Solid->Photo Prep_Solution Prepare Solution Acid Acid Hydrolysis Prep_Solution->Acid Base Base Hydrolysis Prep_Solution->Base Oxidation Oxidation Prep_Solution->Oxidation Prep_Solution->Thermal Prep_Solution->Photo HPLC HPLC-UV Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS Quant Quantify Degradants LCMS->Quant Pathway Identify Degradation Pathway Quant->Pathway Method Develop Stability-Indicating Method Pathway->Method Storage Define Storage Conditions Method->Storage

Caption: Workflow for conducting a forced degradation study.

Hypothetical Degradation Pathway

Degradation_Pathway cluster_oxidation Oxidation cluster_ring_opening Ring Opening cluster_polymerization Polymerization Parent 4'-Ethynyl-2-methyl-1,1'-biphenyl Aldehyde Biphenyl-carboxaldehyde derivative Parent->Aldehyde O2 Hydroxylated Hydroxylated Biphenyl Parent->Hydroxylated Enzymatic/Oxidative Polymer Polymerized Products Parent->Polymer Heat/Light Acid Biphenyl-carboxylic acid derivative Aldehyde->Acid [O] Ring_Opened Ring-Opened Metabolites Hydroxylated->Ring_Opened

Caption: Potential degradation pathways for 4'-Ethynyl-2-methyl-1,1'-biphenyl.

References

  • Benchchem. A Technical Guide to the Solubility and Stability of Biphenyl-4-yl-p-tolyl-methanone.
  • ExxonMobil. SDS Aromatic 100.pdf.
  • U.S. Food and Drug Administration. S.7.1 Stability Summary and Conclusions.
  • Journal of Biomedical Research & Environmental Sciences. Beware with the Quality of Thermodynamic Data: Diagnostic Check of Phase Transitions Energetics of Active Pharmaceutical Ingredi.
  • ResearchGate. Degradation pathway of drug. | Download Scientific Diagram.
  • EURL-SRM. Development of analytical methods: Studies of the main degradation processes of pesticides in commodities during the extraction.
  • Vitol. SAFETY DATA SHEET - Aromatic Concentrate.
  • Aglayne Inc. Aromatic 100 - SAFETY DATA SHEET.
  • ResearchGate. The Degradation Pathway of Biphenyl. The upper degradation pathway from... | Download Scientific Diagram.
  • JP-4412 - Safety Data Sheet.
  • Sigma-Aldrich. 4-Ethynyl-4'-propyl-1,1'-biphenyl.
  • National Center for Biotechnology Information. The metabolism of 4-ethynyl biphenyl [proceedings].
  • National Center for Biotechnology Information. Human Health Effects of Biphenyl: Key Findings and Scientific Issues.
  • Organic Syntheses. 1-Ethynylcyclohexanol.
  • National Center for Biotechnology Information. 4-Ethynyl-1,1'-biphenyl.
  • National Center for Biotechnology Information. An integrated analytical method for determination of polychlorinated aryl methyl sulfone metabolites and polychlorinated hydrocarbon contaminants in biological matrices.
  • ACS Publications. Discovery and Optimization of Novel Biphenyl Derivatives Bearing Cyclopropyl Linkage as Potent Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Inhibitors.
  • Benchchem. Technical Support Center: Degradation of [1,1'-Biphenyl]-2,2',3,3'-tetrol.
  • IJSDR. Biological deeds of Biphenyl derivatives - A short Review.
  • ResearchGate. Biphenyl degradation upper pathway. I, biphenyl; II,... - ResearchGate.
  • ChemScene. 4-Ethynyl-4'-propyl-1,1'-biphenyl.
  • Semantic Scholar. Detecting and Quantifying Polyhaloaromatic Environmental Pollutants by Chemiluminescence-Based Analytical Method.
  • csbsju.edu. Analytical methods for the determination of pharmaceuticals in aqueous environmental samples.
  • MDPI. Multi-Analytical Approach to Characterize the Degradation of Different Types of Microplastics: Identification and Quantification of Released Organic Compounds.
  • Chevron Phillips Chemical. Heavy Aromatic Distillate (HAD).

Sources

Optimization

Technical Support Center: Palladium Removal for Alkyne-Functionalized Biphenyls

Subject: Decontamination Protocol for 4'-Ethynyl-2-methyl-1,1'-biphenyl Case ID: PD-REM-4EMB Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Chemical Context[1][2][3][4][...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Decontamination Protocol for 4'-Ethynyl-2-methyl-1,1'-biphenyl Case ID: PD-REM-4EMB Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Chemical Context[1][2][3][4][5][6]

The Challenge: You are isolating 4'-Ethynyl-2-methyl-1,1'-biphenyl . This molecule presents a specific "perfect storm" for palladium retention:

  • The Alkyne Trap: The terminal ethynyl group (

    
    ) acts as a 
    
    
    
    -ligand, coordinating strongly to residual Palladium (Pd), particularly Pd(II) species. This forms stable complexes that resist standard aqueous washes.
  • Lipophilicity: The biphenyl core renders the molecule highly lipophilic. Standard aqueous extraction methods (e.g., EDTA washes) often fail because the Pd remains sequestered in the organic phase with your product.

  • Reactivity: The terminal alkyne is sensitive. Aggressive oxidative washes or highly basic conditions can induce polymerization or Glaser coupling.

Target Specification:

  • ICH Q3D Compliance: Target < 10 ppm (Oral) or < 1 ppm (Parenteral).

  • Yield Retention: > 90% recovery of the alkyne product.

Diagnostic Module: Know Your Enemy

Before selecting a removal method, identify the state of the palladium.

ObservationPd SpeciesDiagnosis
Black/Grey Precipitate Pd(0) NanoparticlesColloidal metal. Requires filtration or adsorption.
Orange/Yellow Solution Pd(II) ComplexesSoluble species coordinated to the alkyne or phosphine ligands. Requires chelation.
Dark Homogeneous Solution Mixed Pd(0)/Pd(II)Worst-case scenario. Requires a hybrid approach (Adsorbent + Chelator).

Method A: Solid-Supported Scavengers (The Gold Standard)

Recommendation: This is the most robust method for alkyne-containing APIs. It avoids liquid-liquid extraction issues and minimizes alkyne degradation.

Recommended Scavenger: Thiol-functionalized Silica (e.g., SiliaMetS® Thiol or SH)

  • Why: The thiol group (

    
    ) has a higher affinity for Pd than the alkyne 
    
    
    
    -system. It effectively "steals" the Pd from your product.
  • Alternative:Thiourea-functionalized Silica (Better for cationic Pd species, but Thiol is generally more versatile for Sonogashira/Suzuki residues).

Protocol: Batch Mode Scavenging
  • Dissolution: Dissolve crude 4'-Ethynyl-2-methyl-1,1'-biphenyl in a compatible solvent (THF, Ethyl Acetate, or Toluene). Avoid DCM if possible, as it can slow scavenging kinetics.

  • Loading: Add Thiol-functionalized silica (4 equivalents relative to expected Pd mass, or 10-20% w/w relative to product).

  • Temperature: Heat to 50-60°C .

    • Critical: Room temperature scavenging is often too slow for Pd-Alkyne complexes. Heat provides the energy to break the Pd-Alkyne coordination.

  • Duration: Agitate for 4–12 hours.

  • Filtration: Filter through a 0.45 µm pad (or Celite) to remove the scavenger.

  • Analysis: Check supernatant color and run ICP-MS.

Visual Workflow (DOT Diagram):

ScavengingWorkflow Start Crude Product (High Pd) Solvent Dissolve in THF/EtOAc (Avoid DCM) Start->Solvent AddScavenger Add Thiol-Silica (10-20 wt%) Solvent->AddScavenger Heat Heat to 50°C (Breaks Alkyne-Pd Bond) AddScavenger->Heat Filter Filter (0.45µm) Heat->Filter Test ICP-MS Check Filter->Test Success Pure Product (<10 ppm Pd) Test->Success Pass Fail Repeat with DMT-Silica Test->Fail Fail Fail->Heat Re-process

Caption: Workflow for batch-mode solid-phase extraction of Palladium.

Method B: Activated Carbon (The Budget Option)

Warning: Activated carbon is non-selective. It will adsorb some of your biphenyl product (yield loss ~5-15%). Use this only if cost is the primary constraint or for bulk crude cleanup.

Selection: Use Chemically Activated Wood-based Carbon (e.g., Darco® KB-G or KB-B). These have wider pores suitable for organometallic complexes.

Protocol:
  • Slurry: Dissolve product in THF. Add Activated Carbon (10-20% w/w).

  • Activation: Add a chelating additive (optional but recommended): Trithiocyanuric Acid (TMT) (0.5 equiv vs Pd).

    • Mechanism:[1] TMT precipitates Pd; Carbon adsorbs the precipitate and colloidal Pd.

  • Agitation: Stir vigorously at 50°C for at least 12 hours.

  • Filtration: Filter over a double pad of Celite to catch fine carbon particles.

Method C: Crystallization "Doping"

Recrystallization alone often fails because Pd mimics the host molecule or gets trapped in the crystal lattice. You must "dope" the mother liquor to keep Pd in solution.

The "Doping" Strategy:

  • Dissolve the crude solid in the hot crystallization solvent (e.g., Ethanol/Heptane or Toluene/Heptane).

  • Add a soluble scavenger: Add 1-5% (v/v) of DMSO or N-Acetylcysteine (NAC) to the hot solution.

    • Why: DMSO and NAC are strong ligands. They compete for the Pd and keep it soluble in the mother liquor while the biphenyl product crystallizes out.

  • Cool slowly to crystallize.

  • Wash the filter cake thoroughly with cold solvent containing 1% of the doping agent, then pure solvent.

Troubleshooting & FAQs

Q: My product turned black after adding the scavenger. What happened? A: You likely mechanically released trapped Pd(0) nanoparticles from the matrix, or the scavenger ground down. Ensure you are using a scavenger with a large particle size (40-63 µm) and filter through a tight frit (0.2 µm) or Celite pad.

Q: Can I use EDTA washes? A: Avoid EDTA. It is hydrophilic and works poorly for lipophilic biphenyls in organic solvents. For a liquid wash, use an aqueous solution of Sodium Diethyldithiocarbamate or L-Cysteine (adjusted to pH 7-8), but be aware of potential emulsions.

Q: The alkyne hydration occurred (formed a ketone). Why? A: Did you use an acidic scavenger or high heat in wet solvents? Pd(II) + Water + Heat catalyzes alkyne hydration (Markovnikov). Ensure solvents are anhydrous during the scavenging step.

Comparative Data Table

MethodPd Removal EfficiencyYield RecoveryAlkyne CompatibilityCost
Thiol-Silica (Rec.) High (>95%)High (>95%)ExcellentHigh
Activated Carbon Medium (80-90%)Lower (85-90%)GoodLow
Crystallization (No Additive) Poor (<50%)HighExcellentLow
Crystallization (+DMSO) Good (80-90%)HighGoodLow

Decision Logic

DecisionTree Start Pd Contamination in 4'-Ethynyl-2-methyl-1,1'-biphenyl CheckConc Current Pd Level? Start->CheckConc High > 1000 ppm CheckConc->High High Load Low < 1000 ppm CheckConc->Low Moderate Load CheckYield Is Yield Critical? High->CheckYield Scavenger SiliaMetS Thiol (Polishing) Low->Scavenger Carbon Activated Carbon Treatment (Bulk Removal) Carbon->Scavenger If Pd still > limit Cryst Crystallization with DMSO/NAC Doping Scavenger->Cryst Final Polish YieldYes Yes YieldYes->Scavenger YieldNo No YieldNo->Carbon

Caption: Decision matrix for selecting the appropriate Palladium removal technique.

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.[2][3] Advanced Synthesis & Catalysis, 346(8), 889–900.[2][3] Link

  • SiliCycle Inc. (n.d.). SiliaMetS® Metal Scavengers User Guide. Retrieved from SiliCycle Application Notes. Link

  • International Conference on Harmonisation (ICH). (2019). ICH Q3D(R1) Guideline for Elemental Impurities. Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectrum Analysis of 4'-Ethynyl-2-methyl-1,1'-biphenyl

Introduction In the landscape of medicinal chemistry and materials science, substituted biphenyls are privileged scaffolds. Their unique three-dimensional structure, arising from hindered rotation around the central C-C...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry and materials science, substituted biphenyls are privileged scaffolds. Their unique three-dimensional structure, arising from hindered rotation around the central C-C bond, makes them crucial building blocks for liquid crystals, polymers, and pharmacologically active molecules. 4'-Ethynyl-2-methyl-1,1'-biphenyl is a prime example, combining the conformational rigidity of the 2-methylbiphenyl core with the reactive and electronically significant ethynyl handle.

Accurate structural elucidation is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of 4'-ethynyl-2-methyl-1,1'-biphenyl. We will dissect the predicted spectrum, grounding our analysis in fundamental principles and comparing it with experimental data from structurally analogous compounds. This comparative approach not only validates our interpretation but also provides a deeper understanding of how subtle structural modifications manifest in the NMR spectrum.

Predicted ¹H NMR Spectrum of 4'-Ethynyl-2-methyl-1,1'-biphenyl

The structure of 4'-ethynyl-2-methyl-1,1'-biphenyl presents a fascinating case for ¹H NMR analysis. The molecule has nine distinct aromatic protons and three methyl protons, each residing in a unique chemical environment. The ortho-methyl group induces a significant torsional angle between the two phenyl rings, which restricts rotation and further differentiates the aromatic protons.

Below is a systematic prediction of the chemical shifts (δ), multiplicities, and coupling constants (J) for each proton, assuming a standard deuterated chloroform (CDCl₃) solvent.

Labeled structure of 4'-ethynyl-2-methyl-1,1'-biphenyl

Table 1: Predicted ¹H NMR Data for 4'-Ethynyl-2-methyl-1,1'-biphenyl in CDCl₃

Proton LabelPredicted δ (ppm)MultiplicityCoupling Constants (J, Hz)Rationale
H-ethynyl~3.10s-The acetylenic proton is shielded by the triple bond's magnetic anisotropy and shows no coupling.
H-Me (CH₃)~2.25s-The methyl group protons are equivalent and show no coupling to aromatic protons.
H-6~7.20dJortho ≈ 7.5Ortho-coupled to H-5. Experiences steric hindrance from the adjacent phenyl ring.
H-3, H-4, H-5~7.25 - 7.40m-These protons on the methyl-substituted ring will form a complex, overlapping multiplet. Their chemical shifts are influenced by both the methyl group and the adjacent aromatic ring.
H-2', H-6'~7.45dJortho ≈ 8.5These protons are ortho to the ethynyl group and ortho-coupled to H-3'/H-5'. They are deshielded by the anisotropic effect of the triple bond.
H-3', H-5'~7.55dJortho ≈ 8.5These protons are meta to the ethynyl group and ortho-coupled to H-2'/H-6'.

Comparative Spectral Analysis

To substantiate our predictions, we will compare the expected spectrum with experimental data from simpler, related molecules. This step-wise comparison illuminates the specific electronic and steric contributions of the methyl and ethynyl substituents.

Alternative 1: 1,1'-Biphenyl (The Parent Scaffold)

The spectrum of biphenyl itself provides a baseline. Due to symmetry, it shows three signals for its ten protons. The protons at the 2, 2', 6, and 6' positions are deshielded due to their proximity to the other ring.

Alternative 2: 2-Methyl-1,1'-biphenyl

Adding a methyl group at the 2-position breaks the molecule's symmetry and introduces steric hindrance, increasing the dihedral angle between the rings. This results in a more complex spectrum with more distinct signals. The methyl protons appear as a characteristic singlet around 2.22 ppm.[1]

Alternative 3: 4-Ethynyl-1,1'-biphenyl

The ethynyl group is an electron-withdrawing group via induction but also possesses a strong magnetic anisotropy. This anisotropy deshields the ortho protons (H-2', H-6') and shields the acetylenic proton itself.

Table 2: Comparative ¹H NMR Data of Biphenyl Analogues (in DMSO-d₆ or CDCl₃)

CompoundProtonδ (ppm)MultiplicitySource
1,1'-Biphenyl H-2,2',6,6'7.65d[1]
H-3,3',5,5'7.46t[1]
H-4,4'7.36t[1]
2-Methyl-1,1'-biphenyl Aromatic H7.17 - 7.43m[1][2]
Methyl (CH₃)2.22s[1]
4-Ethynyl-1,1'-biphenyl Aromatic H7.33 - 7.62m[3]
Ethynyl HNot specified-[3]

This comparison clearly demonstrates the origin of the predicted shifts in our target molecule. The upfield methyl singlet is consistent with 2-methyl-1,1'-biphenyl.[1] The distinct doublet patterns for the ethynyl-substituted ring are a logical extension of the effects seen in similar aromatic systems. The complex multiplet for the methyl-substituted ring is expected due to the loss of symmetry and overlapping signals, a feature also seen in 2-methyl-1,1'-biphenyl.[1][2]

Experimental Protocol: Acquiring a High-Fidelity ¹H NMR Spectrum

Trustworthy data is the bedrock of structural analysis. The following protocol outlines the steps to acquire a publication-quality ¹H NMR spectrum for 4'-ethynyl-2-methyl-1,1'-biphenyl.

1. Sample Preparation: a. Weigh approximately 5-10 mg of the purified compound directly into a clean, dry NMR tube. b. Add ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). c. Cap the tube and vortex gently until the sample is fully dissolved. Ensure no solid particles remain.

2. Instrument Setup & Calibration (400 MHz Spectrometer): a. Insert the sample into the spectrometer. b. Lock the spectrometer on the deuterium signal of the CDCl₃. c. Shim the magnetic field to achieve optimal homogeneity. A narrow, symmetrical TMS peak is indicative of good shimming.

3. Data Acquisition: a. Experiment Type: Standard 1D Proton (zg30). b. Spectral Width (SW): ~16 ppm (from -2 to 14 ppm) to ensure all signals, including any potential impurities, are captured. c. Number of Scans (NS): 16 to 64 scans, depending on sample concentration. d. Relaxation Delay (D1): 5 seconds. This longer delay ensures quantitative integration, especially for aromatic protons which can have longer relaxation times. e. Acquisition Time (AQ): At least 3 seconds to ensure good resolution. f. Pulse Angle: 30 degrees (p1 at pl1). A smaller flip angle reduces saturation and allows for a shorter relaxation delay if needed.

4. Data Processing: a. Apply a Fourier transform to the acquired Free Induction Decay (FID). b. Phase correct the spectrum manually to ensure all peaks have a pure absorption lineshape. c. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. d. Integrate all signals to determine the relative number of protons for each peak. e. Analyze the peak multiplicities and measure the coupling constants (J-values) in Hertz.

Visualizing Molecular Interactions and Workflow

Diagrams provide an intuitive way to understand complex relationships. The following visualizations, generated using Graphviz, illustrate the proton coupling network and the analytical workflow.

Caption: Key ¹H-¹H spin-spin coupling relationships in the molecule.

G cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing & Analysis SamplePrep Sample Weighing & Dissolution NMRTube Transfer to NMR Tube SamplePrep->NMRTube LockShim Lock & Shim NMRTube->LockShim SetupParams Set Parameters (SW, NS, D1) LockShim->SetupParams Acquire Acquire FID SetupParams->Acquire FT Fourier Transform Acquire->FT PhaseCal Phase & Calibrate FT->PhaseCal Integrate Integrate Peaks PhaseCal->Integrate Analyze Analyze δ, J, Multiplicity Integrate->Analyze Structure Structure Confirmation Analyze->Structure

Caption: Standard workflow for ¹H NMR spectrum analysis.

Conclusion

The ¹H NMR spectrum of 4'-ethynyl-2-methyl-1,1'-biphenyl is complex yet entirely predictable through a systematic application of fundamental NMR principles. By understanding the electronic influence of the ethynyl group, the steric and electronic effects of the ortho-methyl group, and the inherent properties of the biphenyl system, a confident assignment of all proton signals is achievable. The comparative analysis with simpler analogues provides a robust validation of this interpretation. The detailed experimental protocol provided herein ensures that researchers can acquire high-quality, reproducible data, which is the cornerstone of reliable structural characterization in any research or development setting.

References

  • Rsc.org.
  • The Royal Society of Chemistry.
  • The Royal Society of Chemistry. Supporting Information for - The Royal Society of Chemistry.
  • ChemicalBook. 4-Fluoro-1,1'-biphenyl(324-74-3) 1H NMR spectrum.
  • The Royal Society of Chemistry.
  • ChemicalBook. Biphenyl(92-52-4) 1H NMR spectrum.
  • PubChem - NIH. (1,1'-Biphenyl)-2-methanol | C13H12O | CID 76229.
  • PubChem - NIH. 4-Ethynyl-1,1'-biphenyl | C14H10 | CID 34464.
  • Spectroscopy Europe. The prediction of 1H NMR chemical shifts in organic compounds.
  • Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy.
  • Organic Chemistry at CU Boulder. Spin-spin splitting and coupling - Coupling in 1H NMR.
  • Wiley-VCH.
  • Chemistry LibreTexts. 20.
  • ChemicalBook. 4-Ethylbiphenyl(5707-44-8) 1H NMR spectrum.
  • Chemical shifts.
  • NIST. 1,1'-Biphenyl, 2-methyl- - the NIST WebBook.
  • PubMed.
  • Short Summary of 1H-NMR Interpret
  • NMR Techniques in Organic Chemistry: a quick guide[1][4].

  • ACD/Labs. 1 H– 1 H Coupling in Proton NMR.
  • NIST. 1,1'-Biphenyl, 2-methyl- - the NIST WebBook.
  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-
  • SMU.
  • PubChem - NIH. 1,1'-Biphenyl, 4-ethyl-4'-methyl- | C15H16 | CID.
  • Organic Chemistry Data. 5.3 Spin-Spin Splitting: J-Coupling.
  • NIST. 1,1'-Biphenyl, 2-methyl- - the NIST WebBook.
  • A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Inform
  • SpectraBase. 2-Methylbiphenyl - Optional[MS (GC)] - Spectrum.
  • PubChem - NIH. 4-Ethylbiphenyl(5707-44-8) 1H NMR spectrum.

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Comparative

A Comparative Guide to the FTIR Analysis of Terminal Alkynes: The Case of 4'-Ethynyl-2-methyl-1,1'-biphenyl

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopy signatures of the terminal alkyne functional group, with a specific focus on its manifestation in the complex aromatic scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopy signatures of the terminal alkyne functional group, with a specific focus on its manifestation in the complex aromatic scaffold of 4'-Ethynyl-2-methyl-1,1'-biphenyl. Designed for researchers in synthetic chemistry and drug development, this document moves beyond simple peak identification to explore the causality behind vibrational frequencies and offers a robust experimental framework for obtaining high-quality, reproducible data.

Part 1: The Theoretical Underpinnings of Alkyne Vibrational Modes in FTIR

FTIR spectroscopy is a cornerstone technique for functional group identification, predicated on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule absorbs infrared radiation, it is excited from a lower to a higher vibrational state, and this absorption is detected by the instrument. The terminal alkyne (–C≡C–H) presents two highly characteristic vibrations that serve as reliable diagnostic markers.

  • The ≡C-H Stretching Vibration: The bond between the sp-hybridized carbon and the terminal hydrogen is exceptionally strong and stiff. The high s-character (50%) of the sp-hybridized carbon orbital leads to a shorter, stronger bond compared to sp² (33% s-character) or sp³ (25% s-character) hybridized C-H bonds. According to Hooke's Law, a higher bond strength (force constant) results in a higher vibrational frequency. Consequently, the ≡C-H stretch gives rise to a strong and characteristically sharp absorption band typically found in the 3330-3260 cm⁻¹ region.[1][2][3] Its sharpness is a key feature, distinguishing it from the often broad O-H and N-H stretching bands that can appear in a similar region.[3]

  • The C≡C Stretching Vibration: The carbon-carbon triple bond stretch is observed in the 2260-2100 cm⁻¹ range, a region of the IR spectrum that is often sparsely populated, making any peak here highly diagnostic.[1][4] However, the intensity of this absorption is highly dependent on the symmetry and polarity of the alkyne. For a vibration to be IR-active, it must induce a change in the molecule's net dipole moment. In perfectly symmetrical internal alkynes, this stretch is IR-inactive. In terminal alkynes like 4'-Ethynyl-2-methyl-1,1'-biphenyl, the asymmetry ensures the peak is active, but its intensity is generally weak to medium because the C≡C bond itself has low polarity.[2][5]

Part 2: Comparative Analysis: General Alkynes vs. 4'-Ethynyl-2-methyl-1,1'-biphenyl

The table below compares the standard FTIR absorption ranges for terminal alkynes with the predicted values for 4'-Ethynyl-2-methyl-1,1'-biphenyl, alongside other vibrational modes expected from the molecule's structure.

Functional Group / VibrationGeneral Wavenumber Range (cm⁻¹)Expected Position in 4'-Ethynyl-2-methyl-1,1'-biphenyl (cm⁻¹)Characteristics & Causality
Terminal Alkyne ≡C-H Stretch 3330 - 3270[1]~3300 - 3270Strong, Sharp. High frequency due to the high force constant of the sp-hybridized C-H bond.
Terminal Alkyne C≡C Stretch 2260 - 2100[2]~2110 - 2100Weak to Medium, Sharp. Low polarity of the C≡C bond results in a small change in dipole moment during vibration. Conjugation with the biphenyl system may slightly lower the frequency.
Aromatic =C-H Stretch 3100 - 3000[7]~3080 - 3020Medium to Weak. Characteristic of sp² C-H bonds on the biphenyl rings.
Aliphatic (Methyl) C-H Stretch 2960 - 2850~2950 - 2850Medium. Characteristic of sp³ C-H bonds of the methyl group.
Aromatic C=C Stretch 1600 - 1450[7]~1600, ~1500, ~1450Medium to Strong, often multiple sharp bands. Arise from skeletal vibrations within the biphenyl rings.
Terminal Alkyne ≡C-H Bend 700 - 610[1][3]~680 - 620Strong, Broad. An out-of-plane bending vibration that is also characteristic.

Part 3: Experimental Protocol for High-Fidelity FTIR Analysis

To ensure the accurate and reliable identification of the characteristic alkyne peaks, a validated experimental protocol is essential. The following step-by-step methodology describes the process from sample preparation to data analysis.

Methodology
  • Instrument Preparation:

    • Ensure the FTIR spectrometer's sample compartment is clean and dry.

    • Perform a system diagnostic check as per the manufacturer's instructions.

    • Allow the instrument's IR source and detector to stabilize for at least 30 minutes for optimal signal-to-noise ratio.

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • ATR is a preferred method for solid samples as it requires minimal preparation.

    • Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a lint-free wipe.

    • Place a small amount (1-2 mg) of the solid 4'-Ethynyl-2-methyl-1,1'-biphenyl sample directly onto the center of the ATR crystal.

    • Lower the press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface.

  • Background Collection:

    • With the ATR press engaged on a clean, empty crystal, collect a background spectrum.

    • Typical parameters: Scan range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, and an accumulation of 32 scans.

    • This background scan is critical as it accounts for absorptions from atmospheric CO₂ and water vapor, as well as any instrumental artifacts.

  • Sample Spectrum Collection:

    • Place the prepared sample on the ATR crystal as described in Step 2.

    • Collect the sample spectrum using the identical parameters as the background scan (4000-400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans).

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Processing and Analysis:

    • Apply a baseline correction if necessary to ensure all peaks originate from a flat baseline.

    • Use the peak-picking tool in the software to identify the precise wavenumbers of key absorption bands.

    • Correlate the observed peaks with the expected values from the comparison table (Part 2) to confirm the presence of the terminal alkyne and other functional groups.

Experimental Workflow Diagram

FTIR_Workflow FTIR Analysis Workflow for a Solid Sample cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis A Instrument Stabilization B Sample Preparation (ATR) A->B C Collect Background Spectrum (Clean ATR Crystal) B->C D Collect Sample Spectrum C->D E Data Processing (Baseline Correction) D->E F Peak Identification & Correlation E->F G Final Report F->G

Caption: A flowchart illustrating the key stages of acquiring and analyzing an FTIR spectrum using the ATR technique.

Conclusion

The identification of the terminal alkyne group in 4'-Ethynyl-2-methyl-1,1'-biphenyl via FTIR spectroscopy is a straightforward yet powerful analytical technique. The presence of a strong, sharp peak around 3300 cm⁻¹ (≡C-H stretch) and a weaker, sharp peak near 2100 cm⁻¹ (C≡C stretch) provides a definitive confirmation of this functional group. By understanding the physical basis for these absorptions and comparing them to the broader spectral features of the molecule, researchers can confidently verify molecular structures and monitor reaction progress with high fidelity. The use of a standardized experimental protocol, such as the ATR method detailed here, ensures that the resulting data is both accurate and reproducible.

References

  • University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Alkynes. Department of Chemistry. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Spectroscopy of the Alkynes. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. Department of Chemistry. Retrieved from [Link]

  • BeLieu, S. D., et al. (2012). Synthesis and Photophysical Properties of Biphenyl and Terphenyl Arylene–Ethynylene Macrocycles. The Journal of Organic Chemistry, 77(17), 7169–7180. Retrieved from [Link]

  • Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. Retrieved from [Link]

  • Brewer, S. H., et al. (2022). Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. The Journal of Physical Chemistry B, 127(1), 136-146. Retrieved from [Link]

  • Brewer, S. H., et al. (2022). Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. PMC. Retrieved from [Link]

  • ResearchGate. (2022). Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Department of Chemistry. Retrieved from [Link]

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Validation

A Comparative Guide to the Crystallographic Packing of 4'-Ethynyl-2-methyl-1,1'-biphenyl and its Structural Analogues

This technical guide offers a comprehensive analysis of the crystallographic data and packing of 4'-Ethynyl-2-methyl-1,1'-biphenyl. In the absence of a publicly available experimental crystal structure for this specific...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide offers a comprehensive analysis of the crystallographic data and packing of 4'-Ethynyl-2-methyl-1,1'-biphenyl. In the absence of a publicly available experimental crystal structure for this specific compound, this guide presents a deduced structural model based on the crystallographic data of closely related biphenyl analogues. By comparing this deduced structure with experimentally determined structures, we aim to provide valuable insights for researchers, scientists, and drug development professionals working with biphenyl derivatives. This approach allows for a robust understanding of the structure-property relationships governed by crystal packing in this important class of molecules.

Introduction: The Significance of Crystal Packing in Biphenyl Derivatives

Biphenyl and its derivatives are fundamental scaffolds in medicinal chemistry and materials science.[1] Their utility is intrinsically linked to their three-dimensional arrangement in the solid state. The crystal packing, dictated by a delicate balance of intermolecular forces, governs crucial physicochemical properties such as solubility, melting point, stability, and, in the case of pharmaceuticals, bioavailability. For materials science applications, crystal packing influences properties like charge transport and photoluminescence.

The introduction of substituents onto the biphenyl core can dramatically alter the crystal packing and, consequently, the material's properties. This guide focuses on 4'-Ethynyl-2-methyl-1,1'-biphenyl, a molecule featuring a linear, rigid ethynyl group and a sterically influential methyl group. Understanding how these two distinct substituents direct the supramolecular assembly is key to designing novel materials with tailored functionalities.

Deduced Crystallographic Properties of 4'-Ethynyl-2-methyl-1,1'-biphenyl

Lacking experimental single-crystal X-ray diffraction data for 4'-Ethynyl-2-methyl-1,1'-biphenyl, we can infer its likely crystallographic features by analyzing the structures of its parent compounds and analogues. The foundational structure for our analysis is biphenyl itself, which crystallizes in the monoclinic space group P2₁/c with a nearly planar conformation in the solid state.[1]

The introduction of a methyl group at the 2-position is expected to induce a significant twist in the biphenyl core due to steric hindrance. This is a well-documented phenomenon in biphenyl chemistry. The ethynyl group at the 4'-position, on the other hand, is a versatile functional group known to participate in various non-covalent interactions, including hydrogen bonding (acting as a weak C-H donor) and π-π stacking.[2][3]

Based on these considerations, we predict that 4'-Ethynyl-2-methyl-1,1'-biphenyl will crystallize in a non-centrosymmetric space group, likely monoclinic or orthorhombic. The dihedral angle between the phenyl rings will be significantly larger than that of biphenyl, approaching values seen in other 2-substituted biphenyls. The crystal packing is anticipated to be dominated by a combination of C-H···π interactions involving the methyl and aromatic hydrogens, and potential weak C-H···π interactions from the acetylenic proton. The presence of the linear ethynyl group may lead to a herringbone or a slipped-stack packing motif, driven by the optimization of π-π interactions between the biphenyl cores of adjacent molecules.

Comparative Analysis with Structural Analogues

To contextualize our deduced structure, we will compare it with the experimentally determined crystal structures of two key analogues: 4-Methylbiphenyl and 4,4'-Diethynylbiphenyl.

4-Methylbiphenyl: The Influence of a Single Methyl Group

The crystal structure of 4-Methylbiphenyl provides a baseline for understanding the impact of the methyl substituent. While a complete, publicly available crystal structure can be elusive, analysis of related structures and the parent biphenyl suggests that the 4-methyl group will not significantly alter the planarity of the biphenyl core but will influence the overall packing by participating in C-H···π interactions.[1]

4,4'-Diethynylbiphenyl: The Role of the Ethynyl Group

The crystal structure of 4,4'-diethynylbiphenyl reveals the strong influence of the ethynyl groups on the crystal packing. The molecule crystallizes with four unique molecules in the asymmetric unit, and none of them are planar. The dihedral angles between the phenyl rings vary significantly, ranging from 24.07(6)° to 46.88(4)°. The packing is characterized by a three-dimensional network of weak C-H···π(ring) and C≡C-H···π(alkyne) interactions.[4] This structure highlights the importance of the ethynyl groups in directing a complex, non-planar molecular arrangement.

Crystallographic Data Comparison
ParameterDeduced 4'-Ethynyl-2-methyl-1,1'-biphenyl4-Methylbiphenyl (Anticipated)[1]4,4'-Diethynylbiphenyl[4]
Crystal SystemMonoclinic or OrthorhombicMonoclinicMonoclinic
Space GroupNon-centrosymmetric (e.g., P2₁)P2₁/cP2₁/c
Dihedral AngleSignificantly twistedNear-planar24.07(6)° - 46.88(4)°
Key InteractionsC-H···π, π-π stackingC-H···π, van der WaalsC-H···π(ring), C≡C-H···π(alkyne)

Experimental Protocols for Crystal Structure Determination

The definitive determination of the crystal structure of 4'-Ethynyl-2-methyl-1,1'-biphenyl requires the following experimental workflow.

Synthesis and Crystallization

Synthesis: 4'-Ethynyl-2-methyl-1,1'-biphenyl can be synthesized via a Suzuki cross-coupling reaction between 2-methylphenylboronic acid and 1-bromo-4-ethynylbenzene, or a similar palladium-catalyzed cross-coupling strategy.

Crystallization: Growing single crystals suitable for X-ray diffraction is a critical step. The following methods are recommended:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of hexane and dichloromethane) is allowed to evaporate slowly at room temperature.[1]

  • Vapor Diffusion: A solution of the compound in a volatile solvent is placed in a small, open vial, which is then placed in a larger sealed container with a less volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the solution induces crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

Single-Crystal X-ray Diffraction (SC-XRD)

A suitable single crystal is mounted on a goniometer and placed in a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is collected by a detector.[5][6]

  • Data Collection: Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final, accurate crystal structure.

Hirshfeld Surface Analysis

To visualize and quantify the intermolecular interactions, Hirshfeld surface analysis can be performed.[7][8] This analysis maps the electron distribution around a molecule in a crystal, providing a detailed picture of the close contacts and intermolecular interactions that govern the crystal packing.

Visualizing Molecular and Packing Structures

To better understand the spatial arrangement of the molecules, the following diagrams, generated using the DOT language, illustrate the molecular structure of 4'-Ethynyl-2-methyl-1,1'-biphenyl and a hypothetical packing motif.

cluster_packing Hypothetical Packing Motif mol1 Molecule A mol2 Molecule B mol1->mol2 C-H···π mol3 Molecule C mol1->mol3 π-π stacking mol4 Molecule D mol2->mol4 π-π stacking mol3->mol4 C-H···π

Caption: Hypothetical packing showing C-H···π and π-π stacking interactions.

Conclusion

While the definitive crystal structure of 4'-Ethynyl-2-methyl-1,1'-biphenyl awaits experimental determination, this guide provides a robust, deduced model based on established principles of crystal engineering and a comparative analysis of its structural analogues. The interplay between the sterically demanding 2-methyl group and the interaction-prone 4'-ethynyl group is predicted to result in a unique and complex crystal packing. The insights and experimental protocols presented here offer a valuable resource for researchers in the rational design of new biphenyl-based materials with desired solid-state properties. Further experimental and computational studies are encouraged to validate and refine the predictions made in this guide.

References

  • Synthesis, crystal structure, Hirshfeld surface analysis, density function theory calculations and photophysical properties of methyl 4′-[(4-bromobenzoyl)oxy]biphenyl-4-carboxylate: a compound with bromine⋯oxygen contacts. Acta Crystallographica Section E: Crystallographic Communications. [Link] [7]6. Synthesis, crystal structure and Hirshfeld surface analysis of 5-oxo-N-phenyl-3-(thiophen-2-yl)-2,3,4,5-tetrahydro-[1,1′-biphenyl]-4-carboxamide. Acta Crystallographica Section E: Crystallographic Communications. [Link] [8]7. Small molecule X-ray crystallography. The University of Queensland. [Link] [5]8. Single-crystal X-ray Diffraction. Carleton College. [Link] [6]9. Crystal structure of 4,4′-diethynylbiphenyl. ResearchGate. [Link]

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Comparative

The Ortho-Effect: A Comparative Guide to the Impact of Methylation on Ethynyl Biphenyl Conjugation

For researchers and professionals in drug development and materials science, understanding the nuanced interplay between molecular structure and electronic properties is paramount. The biphenyl scaffold, a ubiquitous mot...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, understanding the nuanced interplay between molecular structure and electronic properties is paramount. The biphenyl scaffold, a ubiquitous motif, offers a fascinating platform for tuning these properties. This guide provides an in-depth comparison of ethynyl biphenyls with and without ortho-methylation, offering both experimental and theoretical insights into how a seemingly minor structural tweak can profoundly alter a molecule's conjugation and photophysical behavior.

The Core Principle: Steric Hindrance vs. Electronic Delocalization

The electronic behavior of biphenyl systems is governed by a delicate balance between two opposing forces: the stabilizing effect of π-conjugation, which favors a planar conformation of the two phenyl rings, and the destabilizing steric hindrance between ortho-substituents, which forces the rings to twist relative to one another. The introduction of an ethynyl group extends this π-system, enhancing its potential for conjugation. However, when a methyl group is placed at an ortho-position, the steric clash with the proximal hydrogen on the adjacent ring becomes a dominant factor, dictating the molecule's preferred geometry.

This twisting, defined by the dihedral angle (θ), directly impacts the overlap of p-orbitals between the rings. A larger dihedral angle leads to reduced orbital overlap, effectively breaking the electronic communication across the biphenyl core.

Figure 1: Impact of ortho-methylation on biphenyl dihedral angle.

Theoretical Impact on Electronic Structure

The geometric torsion induced by ortho-methylation has predictable consequences for the molecule's frontier molecular orbitals. Density Functional Theory (DFT) calculations consistently show that as the dihedral angle between the phenyl rings increases, the extent of π-conjugation decreases.[1] This disruption of conjugation leads to a widening of the Highest Occupied Molecular Orbital (HOMO) - Lowest Unoccupied Molecular Orbital (LUMO) gap.

A wider HOMO-LUMO gap means that more energy is required to promote an electron from the ground state to the first excited state. This directly translates to a shift in the UV-Vis absorption spectrum.

CompoundTypical Dihedral Angle (θ)Calculated HOMO-LUMO Gap (eV)Expected λmax Shift
4-Ethynylbiphenyl (Non-methylated)~45°[2]LowerRed-shifted (longer λ)
2-Methyl-4'-ethynylbiphenyl (ortho-methylated)>60°[3]HigherBlue-shifted (shorter λ)
Table 1. Theoretical comparison of electronic properties. The increased dihedral angle in the ortho-methylated compound disrupts conjugation, leading to a larger HOMO-LUMO gap and a predicted hypsochromic (blue) shift in UV-Vis absorption.[1]

Comparative Guide to Photophysical Properties

The theoretical predictions are borne out by experimental spectroscopic data. The interruption of the π-conjugated system by ortho-methylation results in distinct changes to both the absorption and emission profiles of ethynyl biphenyls.

UV-Vis Absorption

As predicted by the increased HOMO-LUMO gap, ortho-methylated ethynyl biphenyls exhibit a noticeable hypsochromic shift (blue shift) in their maximum absorption wavelength (λmax) compared to their non-methylated counterparts. The planar, more conjugated system can be excited by lower-energy (longer wavelength) light.

Fluorescence Emission and Quantum Yield

The impact on fluorescence is twofold. Firstly, the emission wavelength is also typically blue-shifted, consistent with the higher energy gap of the excited state. Secondly, the fluorescence quantum yield (ΦF), which measures the efficiency of the fluorescence process, is often affected.[4] While multiple factors influence quantum yield, the rigid, twisted conformation of ortho-methylated biphenyls can sometimes reduce non-radiative decay pathways, although the reduced conjugation can also lower the probability of radiative decay.[4] The net effect can vary, but a measurable difference in quantum yield is a key comparative parameter.

Property4-Ethynylbiphenyl (Non-methylated)2-Methyl-4'-ethynylbiphenyl (ortho-methylated)Causality
λmax (Absorption) Longer Wavelength (e.g., ~280-300 nm)Shorter Wavelength (e.g., ~260-280 nm)Reduced π-conjugation increases the energy required for electronic transition.[1]
λmax (Emission) Longer WavelengthShorter WavelengthEmission occurs from a higher-energy excited state due to the larger HOMO-LUMO gap.
Fluorescence Quantum Yield (ΦF) VariesTypically different from non-methylated analogAltered geometry affects the balance between radiative (fluorescence) and non-radiative decay pathways.[4]
Table 2. Comparative photophysical properties of non-methylated vs. ortho-methylated ethynyl biphenyls. Values are representative and can vary with solvent.

Experimental Verification Workflow

To empirically validate these differences, a researcher would follow a comprehensive workflow encompassing synthesis, purification, and spectroscopic analysis. This self-validating process ensures that the observed photophysical properties are intrinsic to the molecules of interest.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Photophysical Analysis cluster_comparison Data Comparison Start Aryl Halide + Terminal Alkyne Sonogashira Sonogashira Coupling Start->Sonogashira Workup Reaction Workup & Crude Isolation Sonogashira->Workup Purify Column Chromatography Workup->Purify Characterize Structure Verification (NMR, HRMS) Purify->Characterize UV_Vis UV-Vis Spectroscopy (Determine λmax, Abs) Characterize->UV_Vis Fluorescence Fluorescence Spectroscopy (Determine λem) UV_Vis->Fluorescence QY_Measurement Quantum Yield Measurement Fluorescence->QY_Measurement Compare Compare Data for Methylated vs. Non-Methylated QY_Measurement->Compare

Figure 2: Workflow for comparative analysis.

Experimental Protocols

The following protocols provide a robust framework for synthesizing and characterizing these compounds.

Synthesis via Sonogashira Coupling

The Sonogashira cross-coupling reaction is the premier method for forming the C(sp2)-C(sp) bond required for ethynyl biphenyls.[5][6] This protocol is adapted for a nickel-catalyzed variant, which offers a cost-effective alternative to palladium.[7]

Protocol: Synthesis of 4-(Phenylethynyl)-1,1'-biphenyl (Non-Methylated Analog) [7]

  • Reagent Preparation: In a glovebox, add nickel(II) dichloride (0.05 mmol, 10 mol%) to a solution of 1,10-phenanthroline (0.075 mmol, 15 mol%) in degassed N,N-dimethylacetamide (DMAc) (2.0 mL) in a 15 mL flask.

  • Catalyst Formation: Stir the resulting mixture at 25 °C for 30 minutes.

  • Reaction Assembly: To the catalyst solution, add 4-iodobiphenyl (0.5 mmol, 1.0 eq.), phenylacetylene (0.75 mmol, 1.5 eq.), and cesium carbonate (1.0 mmol, 2.0 eq.).

  • Reaction: Seal the flask and stir the mixture at 100 °C for 24 hours. Monitor reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final product.

  • Characterization: Confirm the structure and purity of the product using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

Note: To synthesize the ortho-methylated analog, 2-methyl-4'-iodobiphenyl would be used in place of 4-iodobiphenyl.

Photophysical Measurements

Accurate photophysical data requires careful sample preparation and adherence to established spectroscopic standards.

Protocol: UV-Vis and Fluorescence Spectroscopy

  • Sample Preparation: Prepare stock solutions of the non-methylated and ortho-methylated compounds in a spectroscopic grade solvent (e.g., cyclohexane or THF) at a concentration of ~1 mM.

  • UV-Vis Measurement:

    • Prepare a dilute solution (~10 µM) from the stock solution.

    • Record the absorbance spectrum, ensuring the maximum absorbance is below 0.1 to avoid inner filter effects in subsequent fluorescence measurements.[8]

    • Identify and record the wavelength of maximum absorbance (λmax).

  • Fluorescence Measurement:

    • Using the same solution, excite the sample at its λmax determined from the UV-Vis spectrum.

    • Record the fluorescence emission spectrum.

    • Identify and record the wavelength of maximum emission (λem).

Protocol: Fluorescence Quantum Yield (ΦF) Determination (Comparative Method) [8][9]

This method compares the fluorescence of the unknown sample to a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.60).[8]

  • Prepare a Series of Solutions: For both the standard and the test compound, prepare a series of five dilutions in the same solvent, with absorbances at the excitation wavelength ranging from 0.01 to 0.1.

  • Measure Absorbance and Fluorescence: For each solution, record the absorbance at the excitation wavelength and the integrated fluorescence intensity (the area under the emission curve).

  • Plot Data: For both the standard and the test compound, plot the integrated fluorescence intensity versus absorbance. The data should yield a straight line.

  • Calculate Gradients: Determine the gradient (slope, m) of the line for both the standard (mstd) and the test sample (mtest).

  • Calculate Quantum Yield: Use the following equation to calculate the quantum yield of the test sample (Φtest):

    Φtest = Φstd * ( mtest / mstd ) * ( η2test / η2std )

    Where Φ is the quantum yield, m is the gradient, and η is the refractive index of the solvent used for the test and standard solutions.[10]

Conclusion

The introduction of a single ortho-methyl group on the ethynyl biphenyl scaffold provides a powerful demonstration of sterically-controlled electronic properties. By forcing the biphenyl rings into a more twisted conformation, π-conjugation is significantly disrupted. This fundamental change manifests as a measurable hypsochromic (blue) shift in both absorption and emission spectra and an alteration of the fluorescence quantum yield. The synthetic and analytical protocols detailed in this guide provide a clear and reliable pathway for researchers to investigate and quantify these effects, enabling the rational design of molecules with tailored photophysical properties for applications ranging from molecular probes to advanced organic materials.

References

  • Williams, A. T. R., Winfield, S. A., & Miller, J. N. (1983). Relative fluorescence quantum yields using a computer-controlled luminescence spectrometer. Analyst, 108(1290), 1067-1071.
  • Magde, D., Wong, R., & Seybold, P. G. (2002). Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields. Photochemistry and photobiology, 75(4), 327-334.
  • Horiba. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Determination of Relative Fluorescence Quantum Yield Using the Agilent Cary Eclipse. Retrieved from [Link]

  • Horiba. (n.d.). What are Luminescence Quantum Yields? Retrieved from [Link]

  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874-922.
  • PubChem. (n.d.). 4-Ethynyl-1,1'-biphenyl. Retrieved from [Link]

  • Chen, Y., et al. (2024).
  • Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228.
  • Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples.
  • Lewis, F. D., Karagiannis, P. C., Sajimon, M. C., Lovejoy, K. S., Zuo, X., Rubin, M., & Gevorgyan, V. (2006). Solvent dependent photocyclization and photophysics of some 2-ethynylbiphenyls. Photochemical & Photobiological Sciences, 5(4), 369-375.
  • Trotter, J. (1961). The crystal and molecular structure of biphenyl. Acta Crystallographica, 14(11), 1135-1140.
  • Almenningen, A., Bastiansen, O., Fernholt, L., Cyvin, B. N., Cyvin, S. J., & Samdal, S. (1985). Structure and barrier of internal rotation of biphenyl derivatives in the gaseous state. Part 5.—Structure of 2, 2′-dimethylbiphenyl. Journal of Molecular Structure, 128(1-3), 59-75.
  • Fischer, G. (1984). The spectroscopy of the two-photon absorption of the 1Ag→ 1B2u transition of benzene and some of its derivatives. Spectrochimica Acta Part A: Molecular Spectroscopy, 40(9), 837-844.
  • Eaton, D. F. (1988). Reference materials for fluorescence measurement. Pure and Applied Chemistry, 60(7), 1107-1114.
  • Demas, J. N., & Crosby, G. A. (1971). The measurement of photoluminescence quantum yields. A review. The Journal of Physical Chemistry, 75(8), 991-1024.
  • Venus, G., Leno, A., & Wang, L. (2022). DFT Studies on the Effect of Dihedral Angle between Two Benzene Monomers in Biphenyl on Electron/Hole Coherence Strength and UV-Vis Absorption. ChemRxiv.
  • Royal Society of Chemistry. (n.d.). Supporting Information for A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water. Retrieved from [Link]

  • Condie, M. K., Moreau, Z. E., & Nishimura, A. M. (2019). Structure of Biphenyl in Vacuum Deposited Adlayer on Al2O3.
  • Kovalev, D. A., et al. (2022). 2-([1,1′-Biphenyl]-4-yl)-5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole. Molbank, 2022(4), M1511.
  • Starnovskaya, E. S., et al. (2022). Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores. Molecules, 27(20), 6876.
  • Lewis, F. D., et al. (2006). Solvent dependent photocyclization and photophysics of some 2-ethynylbiphenyls. Photochemical & Photobiological Sciences, 5(4), 369-375.
  • Mondal, R., et al. (2023). Computational Analysis of Electron-Donating and Withdrawing Effects on Asymmetric Viologens for Enhanced Electrochromic Performance. International Journal of Molecular Sciences, 24(21), 15558.
  • Mills, J. H., et al. (2013). Crystal Structure of a Kinetically Persistent Transition State in a Computationally Designed Protein Bottle. Journal of the American Chemical Society, 135(36), 13393–13399.

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